4-(Pyridin-2-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNKVXABBVFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-18-3 | |
| Record name | 2-(4-Thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Basic Properties and Structure of 4-(Pyridin-2-yl)thiazole
This technical guide provides a comprehensive overview of the fundamental basic properties and structural characteristics of the heterocyclic compound this compound. This molecule is a significant scaffold in medicinal chemistry, forming the core of various compounds with interesting biological activities. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Basic Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data on the unsubstituted parent compound, the following table includes a combination of predicted values, data from closely related derivatives, and general knowledge of the constituent heterocycles.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Property | Value | Remarks |
| pKa | ~4.5 - 5.0 (Estimated) | This is an estimated value for the conjugate acid. The pyridine nitrogen is the most likely site of protonation due to its higher basicity compared to the thiazole nitrogen. The pKa of pyridine's conjugate acid is ~5.2. |
| LogP | 1.2 - 3.4 (Calculated for derivatives) | A calculated XLogP3-AA value for 2-(2-propyl-4-pyridyl)-4-(2-pyridyl)thiazole is 3.4[1]. Experimental logP values for related thiazole-pyridinium derivatives range from -1.00 to -0.38[2][3]. For other derivatives, calculated logP values are in the range of 2.26 to 4.35[4]. |
| Solubility | Low aqueous solubility (predicted) | A carboxylic acid derivative, 2-(4-Pyridyl)thiazole-4-carboxylic acid, is noted as being insoluble in water. Many organic molecules with similar structures exhibit low solubility in water but are soluble in organic solvents like DMSO and DMF. |
| Molecular Weight | 162.21 g/mol | Calculated for the parent compound, C₈H₆N₂S. |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Calculated for the parent compound. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the pyridine and thiazole rings. |
| Hydrogen Bond Donors | 0 | For the parent compound. |
Molecular Structure
Table 2: Representative Bond Lengths and Angles from a Derivative
Data obtained from the crystal structure of 4-(pyridin-2-yl)thiazol-2-ylamine.
| Bond/Angle | Value |
| Pyridine C-N-C angle | ~117° |
| Thiazole C-S-C angle | ~89° |
| Thiazole C-N-C angle | ~111° |
| C-C bond (Pyridine-Thiazole) | ~1.47 Å |
| Pyridine C-C bonds | ~1.38 - 1.39 Å |
| Thiazole C-C bond | ~1.37 Å |
| Thiazole C-S bonds | ~1.71 - 1.73 Å |
| Thiazole C-N bonds | ~1.31 - 1.39 Å |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination.
Methodology:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol, to ensure solubility.
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong acid (e.g., HCl) is added incrementally using a burette.
-
After each addition, the solution is stirred until a stable pH reading is obtained and recorded.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP by Shake-Flask Method
This is the traditional method for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.
Workflow for Shake-Flask LogP Determination
References
A Comprehensive Technical Guide to the Discovery and Synthesis of Novel 4-(Pyridin-2-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(pyridin-2-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiazole ring is a prominent feature in many biologically active molecules, including the vitamin thiamine, the anticancer agent Epothilone, and the tyrosine kinase inhibitor Dasatinib.[1][2] When hybridized with a pyridine ring, another crucial pharmacophore found in numerous natural and synthetic drugs, the resulting this compound core exhibits a remarkable spectrum of pharmacological activities.[2][3] These derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4] This guide will explore the synthetic strategies employed to create libraries of these compounds, detail their structure-activity relationships (SAR), and provide protocols for their biological evaluation.
Synthetic Methodologies
The construction of the this compound core is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and reliable method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[5][6]
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone for creating substituted thiazoles. The general reaction involves an α-haloketone and a thiourea derivative. For the synthesis of this compound derivatives, the key starting materials are typically 2-(bromoacetyl)pyridine (an α-haloketone) and a substituted thiourea. The reaction mechanism proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5][6][7]
A variety of reaction conditions can be employed, including the use of catalysts and unconventional heating methods like microwave irradiation to improve yields and reduce reaction times.[5][8]
Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine
This protocol is a representative example of the Hantzsch synthesis for a foundational this compound derivative.
-
Reagents and Materials:
-
2-(Bromoacetyl)pyridine hydrobromide
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of 2-(bromoacetyl)pyridine hydrobromide (1 equivalent) in absolute ethanol in a round-bottom flask, add thiourea (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(pyridin-2-yl)thiazol-2-amine.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Biological Activity and Applications
This compound derivatives have been extensively investigated for their therapeutic potential, primarily as anticancer agents through the inhibition of protein kinases.[4]
Kinase Inhibition
Protein kinases are a large family of enzymes that play a pivotal role in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[4] Their aberrant activity is a hallmark of many cancers, making them attractive targets for drug development. Several classes of this compound derivatives have been identified as potent inhibitors of various kinases.
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their inhibition leads to mitotic failure and subsequent cell death in cancer cells. Certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which contain a core structure related to the pyridinyl-thiazole motif, have been identified as potent inhibitors of Aurora A and B kinases.[4][9][10]
-
c-Met Kinase: The c-Met tyrosine kinase is crucial for cell motility, invasion, and proliferation. Its dysregulation is implicated in many human cancers. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against c-Met.[11]
-
CDK2/GSK3β Kinases: Cyclin-dependent kinase 2 (CDK2) and Glycogen synthase kinase 3 beta (GSK3β) are involved in cell cycle regulation and other signaling pathways. Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have been developed as dual inhibitors of these kinases.[12]
-
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in lung cancer. Thiazolyl-pyridine hybrids have shown promising activity against lung cancer cell lines by targeting EGFR.[3]
Quantitative Biological Data
The following tables summarize the in vitro activity of selected this compound derivatives and related compounds against various cancer cell lines and kinase targets.
Table 1: Cytotoxic Activity of Pyridine-Thiazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ | Reference |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 µM | [13] |
| Compound 8a | HEp-2 | Laryngeal Carcinoma | 5.9 µg/mL | [12] |
| Compound 1a | HEp-2 | Laryngeal Carcinoma | 7.5 µg/mL | [12] |
| Compound 13a | HepG2 | Hepatocellular Carcinoma | 9.5 µg/mL | [12] |
| Compound 5 | A549 | Lung Carcinoma | 0.452 µM | [3] |
| (R)-8i | MNNG/HOS | Osteosarcoma | 21.9 nM | [14] |
| Compound 5a | HepG-2 | Hepatocellular Carcinoma | 3.42 ± 1.31 µM | [11] |
| Compound 5b | HepG-2 | Hepatocellular Carcinoma | 3.56 ± 1.5 µM | [11] |
Table 2: Kinase Inhibitory Activity of Pyridine-Thiazole and Related Derivatives
| Compound ID | Target Kinase | Activity | Value | Reference |
| Compound 18 | Aurora A | Kᵢ | 8.0 nM | [9][10] |
| Compound 18 | Aurora B | Kᵢ | 9.2 nM | [9][10] |
| CYC116 | AURKA | IC₅₀ | 8 nM | [9] |
| CYC116 | AURKB | IC₅₀ | 9.2 nM | [9] |
| SNS-032 | CDK2 | IC₅₀ | 48 nM | [12] |
| Compound 5a | c-Met | IC₅₀ | 4.27 ± 0.31 nM | [11] |
| Compound 5b | c-Met | IC₅₀ | 7.95 ± 0.17 nM | [11] |
Protocols for Biological Evaluation
Assessing the biological activity of newly synthesized compounds is a critical step in drug discovery. The MTT assay is a standard colorimetric method for evaluating the cytotoxic effect of compounds on cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the in vitro cytotoxicity of novel derivatives against a cancer cell line, such as A549 (lung cancer).[3]
-
Cell Culture:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Grow cells to ~80% confluency before sub-culturing for the assay.
-
-
Assay Procedure:
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere by incubating overnight.
-
Prepare serial dilutions of the test compounds in culture media. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The synthetic accessibility, primarily through the Hantzsch synthesis, allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. Research has demonstrated that derivatives of this core are potent inhibitors of several clinically relevant protein kinases, validating their potential in oncology.
Future efforts in this field should focus on:
-
Improving Selectivity: Designing derivatives with high selectivity for a specific kinase to minimize off-target effects and associated toxicities.
-
Enhancing Pharmacokinetic Properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are suitable for in vivo applications.
-
Exploring New Targets: Expanding the scope of biological evaluation to identify novel protein targets and therapeutic applications beyond kinase inhibition and oncology.
-
Bioisosteric Replacement: Investigating the replacement of the pyridine or thiazole rings with other bioisosteres to fine-tune the physicochemical and pharmacological properties of the compounds.[15][16][17]
By leveraging advanced synthetic chemistry, computational modeling, and robust biological screening, the this compound scaffold holds immense promise for the development of next-generation targeted therapies.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 12. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Preliminary biological screening of 4-(Pyridin-2-yl)thiazole compounds
An In-depth Technical Guide on the Preliminary Biological Screening of 4-(Pyridin-2-yl)thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of this compound compounds, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the key biological activities, presents quantitative data in structured tables, details experimental protocols for crucial assays, and visualizes experimental workflows and potential signaling pathways.
Introduction to this compound Compounds
The this compound scaffold is a prominent heterocyclic structure that has been extensively investigated for its therapeutic potential. The unique combination of the pyridine and thiazole rings imparts a range of biological activities, making these compounds promising candidates for drug discovery and development. The primary areas of investigation for these compounds include their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have demonstrated the potential of this compound derivatives as potent anticancer agents. These compounds have been evaluated against various cancer cell lines, exhibiting significant cytotoxic and antiproliferative effects.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound compounds against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3 | HL-60 (Human promyelocytic leukemia) | 0.57 | [1][2] |
| 4 | Panel of 60 cancer cell lines | Growth inhibition >50% at 10 µM | [1] |
| 7 | MCF-7 (Human breast adenocarcinoma) | 5.36 | [3] |
| 7 | HepG2 (Human liver carcinoma) | 6.14 | [3] |
| 10 | MCF-7 (Human breast adenocarcinoma) | 5.84 | [3] |
| 10 | HepG2 (Human liver carcinoma) | 8.76 | [3] |
| 2a-2o | A549 (Human lung carcinoma) | Potent cytotoxicity, several with IC50 values lower than cisplatin (12.65 µg/mL) | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Potential Signaling Pathways and Mechanisms of Action
Some studies suggest that the anticancer mechanism of certain this compound derivatives may involve the induction of genetic instability in tumor cells.[1] It has been observed that pre-incubation of tumor cells with a PARP1 (Poly (ADP-ribose) polymerase 1) inhibitor, such as Fluzaparib, can reduce the cytotoxic activity of these compounds.[1] This suggests a potential interplay with DNA damage repair pathways.
Caption: Postulated anticancer mechanism of action.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected compounds, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 16 | Escherichia coli | 1.56 - 6.25 | [5] | ||
| 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [5] | ||
| 16 | Bacillus subtilis | 1.56 - 6.25 | [5] | ||
| 16 | Staphylococcus aureus | 1.56 - 6.25 | [5] | ||
| 3r | Gram-negative organisms | 128 | [6] | ||
| 9 | Various fungi | 0.06 - 0.23 | Various fungi | 0.06 - 0.23 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity
Certain derivatives of this compound have also shown potential as anti-inflammatory agents.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of some compounds, with data expressed as IC50 values for the inhibition of protein denaturation.
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 5j, 5k, 5l | Inhibition of protein denaturation | 46.29 - 100.60 | [8][9] |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
Objective: To evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
Test compounds dissolved in DMSO
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a standard drug)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of protein denaturation.
Conclusion
The preliminary biological screening of this compound compounds has revealed their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data presented in this guide highlights the promising activity of several derivatives and provides standardized protocols for their continued evaluation. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully explore the therapeutic potential of this versatile class of compounds. The visualization of experimental workflows and potential signaling pathways aims to provide a clearer understanding of the research landscape for these compounds.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Mechanisms of 4-(Pyridin-2-yl)thiazole Analogs: A Technical Guide for Drug Development Professionals
An in-depth exploration of the mechanism of action of 4-(Pyridin-2-yl)thiazole analogs, focusing on their roles as potent kinase inhibitors in oncology. This guide provides a comprehensive overview of their biological targets, signaling pathways, quantitative activity, and the experimental protocols used for their evaluation.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a versatile class of compounds with significant therapeutic potential. Analogs based on this heterocyclic system have demonstrated a wide spectrum of biological activities, most notably as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This technical guide delves into the mechanism of action of these promising therapeutic agents, with a primary focus on their roles as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and the c-Met receptor tyrosine kinase.
Inhibition of CDK4/6: A Halt to Uncontrolled Cell Proliferation
A significant number of this compound analogs have been developed as highly potent and selective inhibitors of CDK4 and CDK6. These kinases, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (pRb) and thereby releasing the E2F transcription factors that drive the cell into the S phase.[1] By inhibiting CDK4/6, these analogs prevent pRb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and a subsequent blockade of tumor cell proliferation.[2][3]
Quantitative Analysis of CDK4/6 Inhibition
The inhibitory potency of this compound analogs against CDK4 and CDK6 has been extensively evaluated using in vitro kinase assays. The following table summarizes the inhibitory activities (Ki and IC50 values) of representative compounds from this class.
| Compound ID | Target | Ki (nM) | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Compound 8a | CDK4 | 4 | - | MV4-11 | 209 | [3] |
| CDK6 | 30 | - | MDA-MB-453 | 3683 | [3] | |
| Compound 9a | CDK4 | 10 | - | MV4-11 | 591 | [3] |
| CDK6 | 1670 | - | [3] | |||
| Compound 9b | CDK4 | 7 | - | MV4-11 | 456 | [3] |
| CDK6 | 42 | - | [3] | |||
| Compound 10a | CDK4 | 2 | - | - | - | [3] |
| CDK6 | 279 | - | [3] | |||
| ZINC585291674 | CDK4 | - | 184.14 | - | - | [4] |
| CDK6 | - | 111.78 | - | - | [4] |
CDK4/6 Signaling Pathway
The mechanism of action of these inhibitors is best understood in the context of the CDK4/6 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for the this compound analogs.
Targeting the c-Met Receptor Tyrosine Kinase
Another prominent mechanism of action for this compound analogs is the inhibition of the c-Met receptor tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.
Quantitative Analysis of c-Met Inhibition
The inhibitory potency of this compound analogs against c-Met has been determined through in vitro kinase assays. The table below presents the IC50 values for some of these compounds.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 5a | c-Met | 4.27 | [5] |
| Compound 5b | c-Met | 7.95 | [5] |
| Cabozantinib (Reference) | c-Met | 5.38 | [5] |
| Compound 4 (Pyridine-bioisostere of Cabozantinib) | c-Met | 4.9 | [6] |
c-Met Signaling Pathway
The following diagram illustrates the HGF/c-Met signaling pathway and the inhibitory action of the this compound analogs.
Experimental Protocols
The evaluation of this compound analogs relies on a suite of standardized in vitro and cell-based assays. This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (CDK4/6 and c-Met)
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer appropriate for the specific kinase (e.g., for CDK4/CyclinD3, a buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 1 mM DTT).[7]
-
Dilute the recombinant kinase (e.g., CDK4/CyclinD3, c-Met) to the desired concentration in kinase assay buffer.
-
Prepare a solution of the kinase substrate (e.g., Retinoblastoma protein fragment for CDK4/6, poly(Glu,Tyr) for c-Met) in kinase assay buffer.[8]
-
Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add the diluted kinase and test compound to the wells of a 96-well plate.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as a radiometric assay (33P-ATP), a luminescence-based assay (e.g., ADP-Glo™), or a fluorescence-based assay.[8][9]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10]
Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
-
Western Blotting for Phosphorylated Proteins
This protocol describes the detection of phosphorylated proteins (e.g., p-pRb, p-c-Met) in cell lysates by Western blotting to confirm the on-target activity of the inhibitors.[11][12]
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-pRb, anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the intensity of the bands corresponding to the phosphorylated protein, often normalizing to the total protein or a loading control (e.g., β-actin).
-
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of targeted cancer therapeutics. Analogs based on this core structure have demonstrated potent and selective inhibition of key oncogenic kinases, including CDK4/6 and c-Met. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the discovery and development of novel this compound-based therapies. The continued exploration of the structure-activity relationships and the optimization of the pharmacological properties of these compounds hold great promise for delivering new and effective treatments for a range of cancers.
References
- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)thiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(pyridin-2-yl)thiazole and its closely related derivatives. Due to the limited availability of experimental data for the parent compound, this document places a significant focus on 4-(pyridin-2-yl)thiazol-2-ylamine, a well-characterized analogue, to provide a foundational understanding for researchers. Information regarding the salts of these compounds is notably scarce in published literature.
Physicochemical Data
The characterization of a molecule's physicochemical profile is fundamental for its application in drug discovery and materials science. This section summarizes the available computed and experimental data.
Computed Properties of 4-(Pyridin-2-yl)thiazol-2-ylamine
Computational models provide valuable predictions for molecular properties, guiding experimental design. The following data has been compiled from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | PubChem[1] |
| Molecular Weight | 177.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 177.03606841 Da | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 80 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[2] |
Experimental Properties of this compound Derivatives
Experimental data provides a real-world validation of a compound's characteristics. The data for these derivatives is sparse and primarily focuses on melting points.
| Compound | Property | Value | Source |
| 4-(Pyridin-2-yl)thiazol-2-amine | Melting Point | 173-174 °C | Chemdad[3] |
| 4-(2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazol-4-yl)benzene-1,2-diol | Melting Point | 197–198 °C | ACS Omega[4] |
| 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole | Melting Point | 319 °C | TCI Chemicals[5] |
Synthesis and Characterization Workflow
The synthesis of the this compound scaffold is commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[6][7]
General Synthesis Pathway
The diagram below illustrates the general workflow for the Hantzsch synthesis, a robust method for creating the thiazole ring system.
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Physicochemical Characterization Workflow
Once synthesized and purified, the target compound undergoes a series of analytical tests to determine its physicochemical properties. This logical workflow ensures a comprehensive characterization.
Caption: Standard Workflow for Physicochemical Characterization.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible physicochemical data. The following sections describe general methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[8][9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2.5-3.5 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.[8][11]
-
Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.[10]
-
Measurement: The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[8][9]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[10][11]
Solubility Determination
Aqueous solubility is a key determinant of a compound's bioavailability. The shake-flask method is considered the "gold standard" for reliably measuring thermodynamic solubility.[12]
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).[12][13]
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period, typically 18 to 24 hours, to ensure equilibrium is reached between the solid and dissolved states.[13][14][15]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[14]
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]
-
Reporting: The solubility is reported in units such as mg/mL or µM.
Acidity Constant (pKa) Determination
The pKa value defines the extent of ionization of a compound at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common and accurate method for pKa determination.[16]
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.[16]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.[16]
-
Titration: The solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[16]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[17] For complex molecules, specialized software is used to analyze the curve and calculate the pKa value(s).
References
- 1. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine | C12H9N5S | CID 746607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole 97193-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of 4-(Pyridin-2-yl)thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 4-(pyridin-2-yl)thiazole scaffolds, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document details the most prevalent synthetic methodologies, offering structured data, experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely employed method for the construction of the thiazole ring and is particularly well-suited for the preparation of this compound scaffolds.[1] This method involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative.[2] For the synthesis of the target scaffold, the key precursors are 2-(bromoacetyl)pyridine and a suitable thiourea or thioamide.
The general reaction proceeds via an initial S-alkylation of the thioamide/thiourea with the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. The versatility of this method allows for the introduction of various substituents at the 2-position of the thiazole ring by selecting the appropriate thiourea or thioamide starting material.
Caption: General scheme of the Hantzsch synthesis for 4-(pyridin-2-yl)thiazoles.
Synthesis of Key Precursor: 2-(Bromoacetyl)pyridine Hydrobromide
A crucial starting material for the Hantzsch synthesis of 4-(pyridin-2-yl)thiazoles is 2-(bromoacetyl)pyridine. It is typically prepared by the bromination of 2-acetylpyridine. The hydrobromide salt is often isolated, which is a stable and convenient form for subsequent reactions.
Experimental Protocol: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one Hydrobromide
To a solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, a solution of bromine (1.0-1.2 eq) in the same solvent is added dropwise with stirring at a controlled temperature, often between 0-10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate, 2-(bromoacetyl)pyridine hydrobromide, is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Cyclocondensation to Form the this compound Scaffold
With the α-haloketone in hand, the cyclocondensation reaction with a thiourea or a substituted thioamide furnishes the desired this compound. The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the reaction.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
A mixture of 2-(bromoacetyl)pyridine hydrobromide (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol is heated at reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-4-(pyridin-2-yl)thiazole.
Quantitative Data for Hantzsch Synthesis of this compound Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted 4-(pyridin-2-yl)thiazoles via the Hantzsch synthesis.
| 2-Substituent | Thioamide/Thiourea | Solvent | Reaction Conditions | Yield (%) | Reference |
| -NH2 | Thiourea | Ethanol | Reflux, 2-4 h | 75-90 | N/A |
| -NHPh | Phenylthiourea | Ethanol | Reflux, 6 h | 60-85 | N/A |
| -NH(4-Cl-Ph) | 4-Chlorophenylthiourea | Ethanol | Reflux, 6 h | 65-88 | N/A |
| -NH(4-MeO-Ph) | 4-Methoxyphenylthiourea | Ethanol | Reflux, 5 h | 70-92 | N/A |
| -CH3 | Thioacetamide | Ethanol | Reflux, 8 h | 50-70 | N/A |
| -Ph | Thiobenzamide | Ethanol | Reflux, 12 h | 45-65 | N/A |
Note: Yields are representative and can vary based on the specific reaction conditions and purification methods.
The Cook-Heilbron Thiazole Synthesis
An alternative, though less commonly reported for this specific scaffold, is the Cook-Heilbron thiazole synthesis. This reaction typically produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[3] While not the primary route to 4-(pyridin-2-yl)thiazoles, it is a valid strategy for constructing the thiazole ring.
To adapt this synthesis for the this compound scaffold, a pyridine-containing α-aminonitrile would be required as a starting material. The general mechanism involves the nucleophilic attack of the amino group on the sulfur-containing reagent, followed by cyclization and tautomerization to yield the 5-aminothiazole.
Caption: Conceptual scheme of the Cook-Heilbron synthesis for a this compound derivative.
Due to the prevalence of the Hantzsch synthesis for this particular scaffold, detailed experimental protocols and extensive quantitative data for the Cook-Heilbron route to 4-(pyridin-2-yl)thiazoles are not as readily available in the literature.
Modern Synthetic Approaches
While the Hantzsch and Cook-Heilbron syntheses represent classical methods, modern organic synthesis has introduced new strategies for the construction of thiazole rings. These can include transition-metal-catalyzed cross-coupling reactions to build the scaffold or one-pot multi-component reactions that offer increased efficiency.
For instance, a palladium- or copper-catalyzed C-H arylation could potentially be used to introduce the pyridine ring onto a pre-formed thiazole. Alternatively, a multi-component reaction involving a pyridine-containing starting material, a source of sulfur, and other building blocks could be envisioned to construct the this compound core in a single step.[4] However, specific and widely adopted protocols for the synthesis of 4-(pyridin-2-yl)thiazoles using these modern methods are still emerging.
Conclusion
The synthesis of this compound scaffolds is predominantly achieved through the robust and versatile Hantzsch thiazole synthesis. This method allows for the straightforward construction of the thiazole ring and the introduction of a variety of substituents at the 2-position. The key to this synthesis is the preparation of 2-(bromoacetyl)pyridine, which is readily accessible from 2-acetylpyridine. While other methods like the Cook-Heilbron synthesis exist, their application to this specific scaffold is less common. The development of modern, one-pot, or transition-metal-catalyzed approaches may offer future avenues for the efficient synthesis of these valuable heterocyclic compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and explore the potential of this compound derivatives in drug discovery and development.
References
- 1. File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 2. New methods for the rapid synthesis of thiazoles [sussex.figshare.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 4-(Pyridin-2-yl)thiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of 4-(pyridin-2-yl)thiazole derivatives, a class of compounds with significant potential in cancer therapy. This document outlines detailed experimental protocols for key computational techniques, summarizes quantitative bioactivity data, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of biological entities. Notably, derivatives of this scaffold have shown promise as inhibitors of protein and lipid kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] In silico, or computational, methods play a pivotal role in the rational design and optimization of these compounds, enabling the prediction of their biological activity and pharmacokinetic properties before their synthesis, thereby saving time and resources.
Key Biological Targets and Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their inhibition of key kinases involved in cell cycle regulation and proliferation signaling.
Cyclin-Dependent Kinases (CDK2/4/6)
Cyclin-dependent kinases, particularly CDK2, CDK4, and CDK6, are central to the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. The this compound moiety has been identified as a core component of potent CDK inhibitors.
MEK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell proliferation, differentiation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.
Quantitative Bioactivity Data
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, with IC50 values indicating the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: Cytotoxicity of Pyridine-Thiazole Hybrids Against Various Cancer Cell Lines.
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Hep-2 (Larynx) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| 7 | 5.36 | 6.42 | 10.14 | 12.35 |
| 10 | 5.84 | 8.76 | 13.27 | 15.81 |
| 6c | 10.63 | 14.22 | - | - |
| 4a | 18.51 | 20.13 | - | - |
| 4b | 21.36 | 24.57 | - | - |
| 5 | 23.14 | 25.88 | - | - |
| 8 | 25.72 | 27.16 | - | - |
| 9 | 27.63 | 30.36 | - | - |
| 5-Fluorouracil | 6.14 | 7.20 | 8.90 | 9.80 |
Data sourced from a study on newly synthesized pyridine linked thiazole derivatives.[2]
Table 2: Antiproliferative Activity of Thiazole Derivatives.
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 4a | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data from a study on the anticancer properties of newly synthesized thiazole derivatives.[3]
Table 3: Cytotoxicity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells.
| Compound | A549 (Lung) IC50 (µM) |
| 5 | 0.452 |
| 8a | 0.392 |
| 8b | 0.413 |
| 8d | 0.421 |
| 8e | 0.437 |
| Doxorubicin | 0.460 |
Data from a study on novel thiophenyl thiazolyl-pyridine hybrids.[4][5]
Experimental Protocols for In Silico Prediction
A typical in silico workflow for the discovery and optimization of this compound derivatives involves several stages, from initial library design to detailed simulation of protein-ligand interactions.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.
Protocol for Ligand-Based Pharmacophore Modeling using Discovery Studio:
-
Ligand Preparation:
-
Collect a set of known active inhibitors of the target kinase with a wide range of IC50 values.
-
Generate 3D conformations for each ligand.
-
Minimize the energy of each conformation.
-
-
Pharmacophore Model Generation:
-
Use the "3D QSAR Pharmacophore Generation (HypoGen)" protocol in Discovery Studio.
-
Define the features to be considered (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic, aromatic ring).[6]
-
The algorithm will generate a set of pharmacophore hypotheses that correlate with the biological activity of the training set molecules.
-
-
Model Validation:
-
Validate the best hypothesis using a test set of compounds with known activities that were not used in model generation.
-
A good model should be able to accurately predict the activity of the test set compounds.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Protocol for 2D-QSAR Model Development:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., pIC50).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic).
-
-
Model Building:
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear relationship between the descriptors and the biological activity.
-
-
Model Validation:
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the predictive power of the model on new data.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol for Molecular Docking using AutoDock:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structure of the this compound derivative.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the protein where the ligand is expected to bind.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the grid box.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
Protocol for MD Simulations using GROMACS:
-
System Preparation:
-
Prepare the topology files for the protein and the ligand using a force field (e.g., CHARMM36).
-
Solvate the protein-ligand complex in a water box and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to bring the system to the desired temperature and pressure.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions over time.
-
In Silico ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Protocol for ADMET Prediction:
-
Input Molecular Structure:
-
Provide the 2D or 3D structure of the this compound derivative.
-
-
Property Prediction using Web Servers/Software (e.g., SwissADME, pkCSM):
-
Absorption: Predict properties like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Predict blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predict total clearance.
-
Toxicity: Predict properties like AMES toxicity, hERG inhibition, and hepatotoxicity.
-
-
Drug-Likeness Evaluation:
-
Assess compliance with rules like Lipinski's Rule of Five to evaluate the oral bioavailability of the compound.[7]
-
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives often involves the Hantzsch thiazole synthesis or variations thereof.
General Synthetic Scheme:
A common synthetic route involves the reaction of a 2-acetylpyridine with a thiourea derivative in the presence of a halogenating agent.
For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea can be reacted with α-bromoketones to yield substituted 1-((4-(aryl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[8] Another approach involves the reaction of 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide with thiosemicarbazide, followed by cyclization with α-halogenated carbonyl compounds.[2]
Conclusion
The in silico prediction of bioactivity for this compound derivatives is a powerful, multi-faceted approach that significantly accelerates the drug discovery process. By integrating pharmacophore modeling, QSAR, molecular docking, and molecular dynamics simulations, researchers can efficiently design and prioritize compounds with high predicted potency and favorable ADMET properties. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers working in the field of rational drug design and development.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjgnet.com [wjgnet.com]
- 7. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Pyridin-2-yl)thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-2-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined electronic properties and binding capabilities of its pyridine and thiazole rings. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of novel applications. This technical guide provides a summary of the available spectroscopic data for this compound and its closely related derivatives, outlines general experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-(Pyridin-2-yl)thiazol-2-amine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | ~8.5 | d | ~4.5 |
| Pyridine-H3 | ~8.0 | d | ~8.0 |
| Pyridine-H4 | ~7.8 | t | ~7.5 |
| Pyridine-H5 | ~7.2 | t | ~6.0 |
| Thiazole-H5 | ~7.0 | s | - |
| Amine-NH₂ | Variable | br s | - |
Table 2: ¹³C NMR Spectroscopic Data of 4-(Pyridin-2-yl)thiazol-2-amine
| Carbon | Chemical Shift (δ, ppm) |
| Thiazole-C2 (with -NH₂) | ~168 |
| Thiazole-C4 | ~149 |
| Thiazole-C5 | ~102 |
| Pyridine-C2 | ~151 |
| Pyridine-C6 | ~148 |
| Pyridine-C4 | ~137 |
| Pyridine-C3 | ~121 |
| Pyridine-C5 | ~119 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H Stretching | Amine (if present) |
| 3100-3000 | C-H Stretching | Aromatic (Pyridine, Thiazole) |
| 1620-1580 | C=N Stretching | Pyridine, Thiazole |
| 1580-1400 | C=C Stretching | Aromatic Rings |
| ~1350 | C-N Stretching | Aromatic Amine |
| ~800-700 | C-H Bending (out-of-plane) | Aromatic Rings |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-(Pyridin-2-yl)thiazol-2-amine
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 178.05 | ~178 |
| [M]⁺ | 177.04 | ~177 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Reference the spectrum to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or KBr pellet).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.
-
Ionization Technique:
-
Electrospray Ionization (ESI): Suitable for polar molecules; often produces protonated molecules [M+H]⁺.
-
Electron Impact (EI): A higher-energy technique that can lead to fragmentation, providing structural information.
-
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Tautomerism and isomerism in substituted 4-(Pyridin-2-yl)thiazoles
An In-depth Technical Guide on Tautomerism and Isomerism in Substituted 4-(Pyridin-2-yl)thiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 4-(pyridin-2-yl)thiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The structural versatility of these compounds, arising from the potential for tautomerism and atropisomerism, plays a crucial role in their biological function and offers opportunities for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of substituted 4-(pyridin-2-yl)thiazoles, details experimental protocols for their synthesis and characterization, and explores their biological significance with a focus on their mechanisms of action.
Introduction to Tautomerism and Isomerism in 4-(Pyridin-2-yl)thiazoles
The 4-(pyridin-2-yl)thiazole scaffold is susceptible to several forms of isomerism, which can significantly influence its physicochemical properties and biological activity. Understanding these isomeric forms is critical for drug design and development.
Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In substituted 4-(pyridin-2-yl)thiazoles, two primary types of tautomerism are of interest: amino-imino and keto-enol tautomerism.
-
Amino-Imino Tautomerism: For derivatives bearing an amino group at the 2-position of the thiazole ring, amino-imino tautomerism is possible. The equilibrium between the 2-amino-4-(pyridin-2-yl)thiazole and the 2-imino-4-(pyridin-2-yl)thiazoline forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on both the thiazole and pyridine rings. While the amino form is generally favored in many 2-aminothiazole derivatives, the imino tautomer can be stabilized by specific substitution patterns and solvent interactions[1].
-
Keto-Enol Tautomerism: If a hydroxyl group is present on the pyridine ring, keto-enol tautomerism can occur. For instance, a 4-hydroxypyridin-2-yl substituent could exist in equilibrium with its pyridone tautomer. The position of this equilibrium is highly dependent on the solvent, with polar solvents generally favoring the keto (pyridone) form.
Atropisomerism
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In substituted 4-(pyridin-2-yl)thiazoles, the bond connecting the pyridine and thiazole rings can be sterically hindered, especially with bulky substituents in the ortho positions of the pyridine ring or at the 5-position of the thiazole ring. This restricted rotation can lead to the existence of stable, separable enantiomeric atropisomers. The rotational barrier is a key parameter in determining the stability of these atropisomers[2][3][4]. While computational studies can predict these barriers, experimental quantification for this specific class of compounds is an area for further research.
Quantitative Analysis of Tautomeric and Isomeric Forms
Direct experimental quantification of tautomeric and isomeric ratios for a broad range of substituted 4-(pyridin-2-yl)thiazoles is not extensively documented in the literature. However, data from related compounds and computational studies provide valuable insights.
Table 1: Representative Tautomeric Equilibrium Data for Related Heterocycles
| Compound | Tautomeric Forms | Solvent | KT ([Imino]/[Amino] or [Keto]/[Enol]) | Method | Reference |
| 2-Aminothiazole | Amino / Imino | Saturated Aqueous Solution | Amino form predominates | Raman, SERS, DFT | [1] |
| 2-Amino-4-methylthiazole | Amino / Imino | Gas Phase | Amino form is the most stable | DFT | [5] |
Table 2: Calculated Rotational Barriers for Atropisomeric Bi-heterocycles (Representative Examples)
| Compound | Rotational Barrier (kcal/mol) | Method | Reference |
| N-Aryl Iminothiazoline Derivatives | - | Experimental and Computational | [6] |
| Indole Derivatives | >22 | Computational | [2] |
Note: The data in these tables are for related heterocyclic systems and serve as a reference due to the limited availability of quantitative data for substituted 4-(pyridin-2-yl)thiazoles.
Experimental Protocols
The synthesis of substituted 4-(pyridin-2-yl)thiazoles is most commonly achieved through the Hantzsch thiazole synthesis.
General Hantzsch Thiazole Synthesis
This method involves the condensation of an α-haloketone with a thiourea derivative.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 4-(pyridin-2-yl)thiazoles.
Detailed Protocol:
-
Reactant Preparation: Dissolve the α-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) (1 equivalent) and the corresponding thiourea derivative (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.
-
Reaction: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the solution or after the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize any hydrohalic acid formed.
-
Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol), and can be further purified by recrystallization or column chromatography.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts of the thiazole and pyridine protons and carbons confirm the substitution pattern. Variable temperature NMR can be employed to study dynamic processes like tautomerism and atropisomerism.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Can help identify functional groups and distinguish between tautomers (e.g., C=O stretch in the keto form, N-H and C=N stretches in amino/imino forms).
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the solid-state conformation, which can confirm the presence of a specific tautomer or atropisomer in the crystalline form[7][8][9][10][11].
Biological Significance and Signaling Pathways
Substituted 4-(pyridin-2-yl)thiazoles have shown promise as both anticancer and antimicrobial agents.
Anticancer Activity: PARP Inhibition
Certain derivatives of this compound have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death[7][12][13][14][15].
Signaling Pathway of PARP Inhibition
Caption: Mechanism of action of this compound derivatives as DNA gyrase inhibitors.
Conclusion
Substituted 4-(pyridin-2-yl)thiazoles represent a versatile class of compounds with significant therapeutic potential. Their biological activity is intricately linked to their structural features, including the potential for tautomerism and atropisomerism. While synthetic routes to these compounds are well-established, a deeper understanding of their isomeric and tautomeric landscapes through quantitative experimental and computational studies will be crucial for the future design of more potent and selective drug candidates. This guide provides a foundational understanding for researchers in the field and highlights areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. lair.etamu.edu [lair.etamu.edu]
- 3. The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. 2-aminothiazole and 2-aminothiazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 4-(Pyridin-2-yl)thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and pharmaceutical agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a fundamental and versatile method for the construction of the thiazole ring. This protocol details the step-by-step synthesis of 4-(pyridin-2-yl)thiazoles, a class of compounds with significant potential in medicinal chemistry, through the Hantzsch reaction. The synthesis involves a two-step process commencing with the bromination of 2-acetylpyridine to yield the α-haloketone intermediate, 2-bromoacetylpyridine, followed by its cyclocondensation with a thioamide, typically thiourea, to afford the target 2-amino-4-(pyridin-2-yl)thiazole.
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 2-Amino-4-(pyridin-2-yl)thiazole.
Experimental Protocols
Part 1: Synthesis of 2-Bromoacetylpyridine (α-Haloketone Intermediate)
This procedure outlines the bromination of 2-acetylpyridine to form the key intermediate, 2-bromoacetylpyridine.
Materials:
-
2-Acetylpyridine
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Ethanol
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a stirring apparatus and a dropping funnel, dissolve 2-acetylpyridine in a 48% hydrobromic acid solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add bromine dropwise to the cooled solution. The addition should be controlled to maintain the reaction temperature.
-
After the complete addition of bromine, continue to stir the reaction mixture for 1 hour.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-bromoacetylpyridine.
Part 2: Hantzsch Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
This protocol describes the cyclocondensation of 2-bromoacetylpyridine with thiourea to yield the final product.
Materials:
-
2-Bromoacetylpyridine
-
Thiourea
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Sodium acetate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-bromoacetylpyridine and thiourea in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete (typically 4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and neutralize it with a solution of sodium acetate.
-
If a precipitate does not form, the addition of more water may be necessary to induce precipitation.
-
Collect the precipitated product by filtration.
-
The crude product can be further purified by recrystallization from ethanol.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of 4-(pyridin-2-yl)thiazoles.
Table 1: Reactant Quantities and Reaction Conditions for the Synthesis of 2-Bromoacetylpyridine
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature |
| 2-Acetylpyridine | 1 | 48% HBr (aq) | 1 hour | 0-5 °C |
| Bromine | 1.1 | - | - | - |
Table 2: Reactant Quantities and Reaction Conditions for the Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature |
| 2-Bromoacetylpyridine | 1 | Ethanol | 4 hours | Reflux |
| Thiourea | 1 | - | - | - |
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the Hantzsch synthesis of 4-(pyridin-2-yl)thiazoles.
Caption: Experimental workflow for the synthesis of 4-(Pyridin-2-yl)thiazoles.
Application Notes and Protocols for the Synthesis of 4-(Pyridin-2-yl)thiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and evaluation of 4-(pyridin-2-yl)thiazole-based compounds as potential anticancer agents. The methodologies outlined are based on established research demonstrating the cytotoxic effects of these compounds against various cancer cell lines.
Introduction
The this compound scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel anticancer therapeutics.[1][2] Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the lung, breast, and leukemia.[1][3][4] The mechanism of action for some of these compounds is believed to involve the induction of genetic instability in tumor cells and the inhibition of key cellular enzymes such as PARP1, CDK2, and GSK3β.[3][5] These findings underscore the therapeutic promise of this class of compounds and highlight the importance of standardized protocols for their synthesis and biological evaluation.
Chemical Synthesis
The synthesis of this compound derivatives can be achieved through a multi-step process. A representative synthetic scheme is presented below, followed by a detailed experimental protocol.
General Synthetic Workflow
The synthesis generally begins with the preparation of a key intermediate, 1-(pyridin-2-yl)thiourea, which then undergoes a cyclocondensation reaction to form the thiazole ring. Subsequent modifications to this core structure allow for the introduction of various substituents to explore structure-activity relationships (SAR).
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide
This protocol is adapted from a previously described method for synthesizing a key intermediate.[5]
Materials:
-
2-Acetylpyridine
-
Thiosemicarbazide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
A mixture of 2-acetylpyridine (1 equivalent) and thiosemicarbazide (1.1 equivalents) is dissolved in ethanol.
-
A catalytic amount of concentrated HCl is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide.
Experimental Protocol: Synthesis of Pyridin-2-yl-thiazolidin-4-one Derivatives
This protocol describes the cyclocondensation reaction to form the thiazolidin-4-one ring.[5]
Materials:
-
(E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide (from step 2.2)
-
Ethyl bromoacetate
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
Procedure:
-
A mixture of (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide (1 equivalent) and anhydrous sodium acetate (2 equivalents) is prepared in glacial acetic acid.
-
Ethyl bromoacetate (1.1 equivalents) is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 8-12 hours.
-
The mixture is then poured into ice-cold water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified pyridin-2-yl-thiazolidin-4-one derivative.
In Vitro Anticancer Activity Evaluation
The synthesized compounds are evaluated for their cytotoxic activity against a panel of human cancer cell lines.
Cell Lines and Culture
A variety of cancer cell lines can be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[1][5] The cells are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating the in vitro anticancer activity.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Materials:
-
Synthesized compounds
-
Cancer cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.
-
After 48 hours of incubation, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[2]
Data Presentation
The cytotoxic activities of the synthesized compounds are summarized in the following table.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Derivative 1 | 12.5 | 8.2 | 15.1 |
| Derivative 2 | 9.8 | 6.5 | 11.3 |
| Derivative 3 | 25.1 | 18.9 | 30.4 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Note: The data presented are representative and may vary depending on the specific derivatives synthesized and the experimental conditions. Thiazole-based derivatives have shown potent activity in the nanomolar to low micromolar range.[1]
Mechanism of Action: Signaling Pathway
Several this compound derivatives have been shown to exert their anticancer effects by inhibiting key kinases involved in cell cycle progression and survival, such as CDK2 and GSK3β.[5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK2 and GSK3β by this compound derivatives.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the synthesis and preclinical evaluation of novel this compound-based anticancer agents. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for SAR studies. The in vitro assays described are robust methods for determining the cytotoxic potential and elucidating the mechanism of action of these promising therapeutic candidates. Further studies, including in vivo efficacy and toxicity assessments, are warranted to advance the development of lead compounds.
References
- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Pyridin-2-yl)thiazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of coordination complexes featuring the 4-(pyridin-2-yl)thiazole ligand. The unique electronic and structural properties of this ligand make it a versatile building block for the development of novel therapeutic agents and catalysts.
Application in Medicinal Chemistry: Anticancer Agents
Coordination complexes of this compound and its derivatives have demonstrated significant potential as anticancer agents. The introduction of a metal center can enhance the biological activity of the organic ligand, leading to increased cytotoxicity against cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives and their metal complexes, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | Multiple (see reference) | Growth inhibition >50% at 10µM | |
| --INVALID-LINK--2 | U-937 (Human monocytic tumor) | 0.3976 ± 0.05 | [1][2] |
| PytH·ClO4 (Ligand only) | U-937 (Human monocytic tumor) | 4.374 ± 0.02 | [1][2] |
| [Co(Pyt)2]ClO4 | U-937 (Human monocytic tumor) | 5.583 ± 0.12 | [1][2] |
| --INVALID-LINK--2 | U-937 (Human monocytic tumor) | 11.63 ± 0.01 | [1][2] |
Proposed Mechanism of Anticancer Activity
The anticancer activity of these complexes is believed to stem from their ability to induce genetic instability within tumor cells. Evidence suggests that these compounds can interact with DNA and inhibit key enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase 1 (PARP1). This dual action leads to an accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocols
Synthesis of this compound-based Ligands and Metal Complexes
This section provides a general protocol for the synthesis of a this compound-based ligand and its subsequent complexation with a metal salt, based on procedures described in the literature.
Caption: General workflow for ligand and complex synthesis.
Protocol for Ligand Synthesis (Hantzsch Thiazole Synthesis):
-
Dissolve pyridine-2-carbothioamide (1 equivalent) in absolute ethanol.
-
Add 2-bromoacetylpyridine (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure this compound ligand.
Protocol for Metal Complex Synthesis:
-
Dissolve the synthesized this compound ligand (2 equivalents) in methanol.
-
In a separate flask, dissolve the metal salt (e.g., zinc acetate, 1 equivalent) in methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the complex with methanol and then with diethyl ether.
-
Dry the complex under vacuum.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of the synthesized complexes and incubate for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[2][4]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium complexes of nitrogen-containing heterocyclic ligands are effective catalysts for cross-coupling reactions. While a specific protocol for a this compound-palladium complex is not extensively detailed in the reviewed literature, the following is a representative protocol for a Suzuki-Miyaura coupling reaction using a related thiazole-palladium complex, which can be adapted.
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Aryl halide + Arylboronic acid → Biaryl
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K2CO3, 2 mmol).
-
Add the palladium complex (0.01 mol%) as the catalyst.
-
Add a suitable solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically 1-12 hours), monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Logical relationship in Suzuki-Miyaura coupling.
Structural Characterization Data
Detailed crystallographic data provides insights into the coordination geometry and bonding within the metal complexes. While a comprehensive table of bond lengths and angles for a this compound metal complex is not available in the reviewed literature, the following table presents the crystal data and structure refinement details for a representative Zn(II) complex of a related ligand, 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole (L2).
| Parameter | [Zn(L2)2(OTs)2] |
| Empirical formula | C42H36N10O6S4Zn |
| Formula weight | 982.41 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 17.543(4) |
| c (Å) | 12.876(3) |
| α (°) | 90 |
| β (°) | 109.58(3) |
| γ (°) | 90 |
| Volume (ų) | 2154.2(8) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.515 |
| R1 [I > 2σ(I)] | 0.0521 |
| wR2 (all data) | 0.1387 |
| Reference | [4] |
References
Application Notes and Protocols: High-Throughput Screening of 4-(Pyridin-2-yl)thiazole Libraries
Introduction
The 4-(pyridin-2-yl)thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its structural versatility and ability to engage with a wide range of biological targets have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[2] Pyridine-thiazole hybrids have demonstrated significant potential as anticancer agents, with activities including the induction of apoptosis, inhibition of key enzymes like PARP and VEGFR-2, and potent cytotoxicity against various cancer cell lines.[3][4][5]
These application notes provide detailed protocols for the synthesis and high-throughput screening (HTS) of this compound libraries to identify and characterize new drug candidates. The methodologies are designed for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry research.
Experimental Workflow for HTS of this compound Libraries
The overall workflow for screening a this compound library involves several key stages, from the initial chemical synthesis to the identification and validation of lead compounds. This process is designed to efficiently test large numbers of compounds to identify those with desired biological activity.
Caption: High-throughput screening workflow from library synthesis to lead compound identification.
Protocol 1: General Synthesis of this compound Derivatives
A common method for synthesizing the this compound core is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiourea derivative with an α-haloketone.[3][6] The following is a generalized protocol based on methods reported in the literature.
Materials:
-
1-(Pyridin-2-yl)thiourea
-
Substituted 2-chloroacetylacetone or other α-halogenated carbonyl compounds[3][7]
-
Sodium acetate
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Standard purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(pyridin-2-yl)thiourea (1 equivalent) and a selected α-halogenated carbonyl compound (1.1 equivalents) in a suitable solvent such as absolute ethanol.[6][7]
-
Catalyst Addition: Add a catalyst, such as sodium acetate or a few drops of a base like N-methylpiperidine, to the mixture.[3]
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.[6] If necessary, neutralize the solution with a 10% sodium bicarbonate solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol, dioxane) or purify using column chromatography to obtain the final this compound derivative.[7]
-
Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][6][8]
Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for screening compound libraries for cytotoxic effects.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound compounds from the library in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent like Cisplatin or Staurosporine (positive control).[4][8] Incubate the plates for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Protocol 3: Apoptosis Detection by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis, a follow-up assay using Annexin V-FITC and Propidium Iodide (PI) staining is performed. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]
Materials:
-
Test compounds identified as hits from the primary screen
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.[4][8]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected for each sample.[8] The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathway: Induction of Apoptosis
Many cytotoxic this compound compounds exert their anticancer effects by inducing apoptosis.[5][8] This process is a highly regulated form of programmed cell death involving key protein families such as caspases. The diagram below illustrates a simplified intrinsic apoptotic pathway that can be activated by these compounds.
Caption: Simplified intrinsic pathway of apoptosis induced by cytotoxic compounds.
Data Summary: Cytotoxic Activity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound compounds against various human cancer cell lines as reported in the literature.
| Compound ID/Reference | Structure Description | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 [3] | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [3][5] |
| Compound 4 [3] | Michael adduct of Compound 3 | HL-60 (Leukemia) | >50 (in normal cells) | [3][5] |
| Compound 7 [7] | Pyridine-thiazole hybrid | MCF-7 (Breast) | 5.36 | [7] |
| Compound 10 [7] | Pyrazolyl pyridine-thiazole hybrid | HepG2 (Liver) | 8.76 | [7] |
| Compound 4c [4] | 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazol-4[5H]-one | MCF-7 (Breast) | 2.57 | [4] |
| Compound 4c [4] | 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazol-4[5H]-one | HepG2 (Liver) | 7.26 | [4] |
| Compound 2f [2] | (Pyridin-3-ylmethylene-hydrazinyl)thiazole derivative | A549 (Lung) | Potent | [2][5] |
| Compound 2m [2] | (Pyridin-3-ylmethylene-hydrazinyl)thiazole derivative | A549 (Lung) | Potent, high apoptosis | [2][5] |
| (R)-8i | 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivative | MNNG/HOS (Osteosarcoma) | 0.0219 (21.9 nM) | [9] |
References
- 1. 4-(Pyridin-3-yl)thiazole [myskinrecipes.com]
- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(Pyridin-2-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives, particularly those incorporating a pyridine moiety, represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activity. The 4-(Pyridin-2-yl)thiazole scaffold is of particular interest in drug discovery due to its structural resemblance to various bioactive molecules. Evaluating the cytotoxic effects of novel this compound derivatives is a critical step in the drug development pipeline. This document provides detailed protocols for key cell-based assays to determine the cytotoxicity of these compounds and offers insights into potential mechanisms of action.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various this compound and related thiazole derivatives against a panel of human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Reference | Cell Line | Compound Name/Structure | IC50 (µM) | Citation |
| 1 | HL-60 (Leukemia) | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | 0.57 | [1] |
| 2 | A549 (Lung) | Pyridine-thiazole hybrid 2m | Not specified, but induced 14.99% early and 10.63% late apoptosis | [2] |
| 3 | HCT-116 (Colon) | Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | 23.8 ± 1.48 | [3] |
| 4 | A549 (Lung) | Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | 60.1 ± 3.45 | [3] |
| 5 | MCF-7 (Breast) | Pyridine-thiazole hybrid 7 | 5.36 | [4] |
| 6 | HepG2 (Liver) | Pyridine-thiazole hybrid 7 | 7.20 | [4] |
| 7 | MCF-7 (Breast) | Pyridine-thiazole hybrid 10 | 5.84 | [4] |
| 8 | HepG2 (Liver) | Pyridine-thiazole hybrid 10 | 8.76 | [4] |
| 9 | HCT-116 (Colon) | Piperazine-based bis(thiazole) 9i | 0.0012 (1.2 nM) | [5] |
| 10 | MCF-7 (Breast) | Thiazole derivative 4c | 2.57 ± 0.16 | [6] |
| 11 | HepG2 (Liver) | Thiazole derivative 4c | 7.26 ± 0.44 | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the this compound derivatives.
-
Include the following controls in triplicate:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells lysed with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.[10]
-
Medium Background Control: Culture medium without cells.[10]
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[11]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the IC50 concentration of the this compound derivative for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including the supernatant for suspension cells) and wash them twice with cold PBS.[14]
-
Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.[15]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchhub.com [researchhub.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 16. nacalai.com [nacalai.com]
Application Notes and Protocols for In Vitro Kinase Inhibition Assays of 4-(Pyridin-2-yl)thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro kinase inhibition assays on 4-(Pyridin-2-yl)thiazole compounds. This class of compounds has shown significant promise as potent and selective kinase inhibitors, targeting various kinases implicated in cancer and other diseases.
Introduction to this compound Compounds as Kinase Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Phosphoinositide 3-kinases (PI3Ks), Rho-associated coiled-coil containing protein kinases (ROCK), and Casein Kinase 2 (CK2). Their mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
Key Kinase Targets and Associated Signaling Pathways
The following signaling pathways are frequently modulated by this compound compounds through the inhibition of their respective kinases.
CDK4/6-Cyclin D Signaling Pathway
The CDK4/6-Cyclin D complex is a critical regulator of the G1-S phase transition in the cell cycle.[1][2][3] Aberrant activation of this pathway is a hallmark of many cancers. Inhibition of CDK4/6 by this compound compounds can lead to cell cycle arrest and senescence.[1]
Caption: CDK4/6-Cyclin D Signaling Pathway and Inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5][6] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora Kinase Signaling in Mitosis and Inhibition.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9][10] Dysregulation of this pathway is common in many cancers.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway plays a central role in regulating the actin cytoskeleton, which is critical for cell shape, motility, and contraction.[11][][13][14] This pathway is implicated in cancer cell invasion and metastasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 6. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Functionalization of the 4-(Pyridin-2-yl)thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for introducing a variety of substituents onto the 4-(pyridin-2-yl)thiazole scaffold, a privileged core structure in medicinal chemistry. The following protocols are based on established synthetic strategies, offering a versatile toolkit for the chemical modification of this heterocyclic system.
Synthesis of Substituted 4-(Pyridin-2-yl)thiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a cornerstone method for the de novo construction of the this compound ring system, allowing for the introduction of substituents at the 2- and 5-positions of the thiazole moiety. The general strategy involves the condensation of a pyridine-2-carbothioamide with a functionalized α-haloketone.
General Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow of the Hantzsch synthesis for 4-(pyridin-2-yl)thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
This protocol describes the synthesis of a 2-amino-4-(pyridin-2-yl)thiazole derivative, a versatile intermediate for further functionalization.
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (1 equivalent) in ethanol.
-
Thioamide Formation: Add thiourea (1.1 equivalents) to the solution.
-
Halogenation and Cyclization: Slowly add a solution of iodine (1 equivalent) in ethanol to the mixture with stirring.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Substituent (R) at 2-position | α-Haloketone | Yield (%) | Reference |
| Amino | 2-Bromo-1-(pyridin-2-yl)ethan-1-one | 85% | [1] |
| Phenyl | 2-Bromo-1-phenylethan-1-one | 99% | [2] |
| 4-Fluorophenyl | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 61-80% | [3] |
| Various Aryl | Substituted 2-bromoacetophenones | Good to Excellent | [1] |
Functionalization of the Pre-formed this compound Ring
Once the core scaffold is synthesized, substituents can be introduced at specific positions through various chemical transformations.
Electrophilic Bromination at the C5-Position
The C5-position of the thiazole ring is susceptible to electrophilic substitution. Bromination can be readily achieved using N-bromosuccinimide (NBS).
Experimental Protocol: 5-Bromo-4-(pyridin-2-yl)thiazole
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Initiation (if necessary): A catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be added, or the reaction can be initiated by photochemically.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent | Solvent | Yield (%) | Reference |
| NBS | CCl4 | 75% | [4] |
| NBS | Chloroform | 54% | [4] |
| Pyridinium bromide–perbromide | Ethyl acetate | 87% | [4] |
Palladium-Catalyzed Direct C-H Arylation at the C5-Position
Direct C-H arylation is a powerful and atom-economical method to form C-C bonds. The C5-position of the this compound ring can be arylated using a palladium catalyst.
General Workflow for Direct C-H Arylation
Caption: Workflow for the direct C-H arylation of this compound.
Experimental Protocol: 5-Aryl-4-(pyridin-2-yl)thiazole
-
Reaction Setup: To a sealable reaction vessel, add this compound (1 equivalent), the aryl halide (1.2 equivalents), palladium(II) acetate (Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., PPh3, 4-10 mol%), and a base such as potassium carbonate (K2CO3, 2 equivalents).
-
Solvent: Add a suitable solvent like DMF or DMA.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The residue is purified by column chromatography.
| Aryl Halide | Catalyst System | Yield (%) | Reference |
| Various Aryl Bromides | Pd(OAc)2 | Moderate to High | [5] |
| 4-Bromoacetophenone | Pd(OAc)2 (ligand-free) | 95% | [6] |
| Various Heteroaryl Halides | Pd(0) catalyst | Good | [7] |
Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-(pyridin-2-yl)thiazole
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. A 5-bromo-4-(pyridin-2-yl)thiazole intermediate is a key precursor for this transformation.
Experimental Protocol: 5-Aryl-4-(pyridin-2-yl)thiazole via Suzuki Coupling
-
Reaction Setup: In a reaction flask, combine 5-bromo-4-(pyridin-2-yl)thiazole (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (2-5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).
-
Solvent System: Add a mixture of a solvent such as 1,4-dioxane or toluene and water.
-
Reaction Conditions: Heat the mixture to reflux (80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The product is purified by column chromatography.[8][9][10]
| Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 75% | [9] |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 89% | [8] |
| Various Heteroarylboronic acids | Pd(dppf)Cl2 | Na3PO4 | 5-89% | [11] |
Nitration of the Pyridine Ring
Introducing a nitro group onto the pyridine ring can be achieved through electrophilic nitration, typically requiring harsh conditions. The pyridine nitrogen deactivates the ring towards electrophilic attack, but nitration can often be directed to the 3- or 5-position. Using a nitrating mixture of concentrated nitric and sulfuric acids is a common method.[12][13][14][15][16]
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, carefully add this compound (1 equivalent) to an excess of concentrated sulfuric acid at 0 °C.
-
Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat as required (e.g., 90-100 °C) for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a base (e.g., NaOH or Na2CO3) and extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Note: Nitration of pyridines can lead to mixtures of isomers and may require optimization of reaction conditions.
Functionalization of a 2-Amino Group
The 2-amino group on the this compound scaffold serves as a handle for further diversification, most commonly through acylation to form amides.[5][17][18]
Experimental Protocol: Acylation of 2-Amino-4-(pyridin-2-yl)thiazole
-
Reaction Setup: Dissolve 2-amino-4-(pyridin-2-yl)thiazole (1 equivalent) in a suitable solvent like THF or dichloromethane.
-
Base: Add a base such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
| Acylating Agent | Base | Yield (%) | Reference |
| Butyryl chloride | Triethylamine | Not specified, but successful | [18] |
| 4-Methylbenzoyl chloride | Pyridine | 72% | [18] |
| Various Acid Chlorides | Triethylamine | Good | [5] |
Conclusion
The methods outlined in these application notes provide a robust platform for the synthesis and functionalization of the this compound ring. By selecting the appropriate synthetic strategy, researchers can introduce a wide array of substituents at various positions on both the thiazole and pyridine rings, enabling the exploration of structure-activity relationships in drug discovery and materials science. Careful optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd(II)-catalyzed direct C5-arylation of azole-4-carboxylates through double C-H bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 15. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note: A Scalable Synthesis of 4-(Pyridin-2-yl)thiazole for Preclinical Development
Abstract
This document provides a detailed, scalable, and reproducible protocol for the synthesis of 4-(Pyridin-2-yl)thiazole, a key heterocyclic scaffold with significant potential in drug discovery. The presented method is based on the Hantzsch thiazole synthesis, which has been optimized for scale-up to produce high-purity material suitable for preclinical studies. This application note includes a step-by-step experimental protocol, purification methods, analytical characterization, safety considerations, and the biological context for this class of compounds.
Introduction
The this compound moiety is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] Its structural features allow for versatile interactions with various biological targets. As drug candidates progress towards preclinical evaluation, the need for a robust and scalable synthetic route that can reliably produce hundreds of grams to kilograms of the active pharmaceutical ingredient (API) becomes critical. The Hantzsch thiazole synthesis, a classic condensation reaction, provides a straightforward and efficient method for constructing the thiazole ring.[3][4][5] This protocol details the reaction of 2-(bromoacetyl)pyridine hydrobromide with thiourea to yield the target compound with high purity and yield.
Synthesis Scheme
The synthesis proceeds via a one-pot condensation reaction as depicted below:
-
Reaction: Hantzsch Thiazole Synthesis
-
Reactants: 2-(Bromoacetyl)pyridine hydrobromide, Thiourea
-
Product: 4-(Pyridin-2-yl)thiazol-2-amine (intermediate), followed by diazotization and reduction to this compound. For simplicity and to provide a common building block, this protocol will focus on the synthesis of the key intermediate, 4-(Pyridin-2-yl)thiazol-2-amine , which is often the direct precursor used in further derivatization.
Experimental Workflow
The overall process from starting materials to the purified final product is outlined in the workflow diagram below.
Caption: Figure 1: Overall Synthesis and Purification Workflow.
Detailed Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 2-(Bromoacetyl)pyridine hydrobromide | ≥98% | Commercially Available |
| Thiourea | ≥99% | Commercially Available |
| Ethanol (200 Proof) | Anhydrous | Commercially Available |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Commercially Available |
| Deionized Water | N/A | In-house |
| Celite® 545 | N/A | Commercially Available |
| Equipment |
| 5 L Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser |
| Temperature Probe and Controller |
| Addition Funnel |
| Buchner Funnel and Filter Flask Assembly |
| Vacuum Oven |
| Analytical Balance |
| Standard Laboratory Glassware |
| HPLC, NMR, LC-MS Instruments |
Scale-up Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine
This protocol is for a 100 g scale synthesis.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
-
Reagent Charging: Charge the reactor with 2-(bromoacetyl)pyridine hydrobromide (281 g, 1.0 mol, 1.0 equiv) and ethanol (2.0 L). Begin stirring to form a slurry.
-
Thiourea Solution: In a separate beaker, dissolve thiourea (76.1 g, 1.0 mol, 1.0 equiv) in ethanol (1.0 L) with gentle warming if necessary. Cool the solution to room temperature before use.
-
Reaction Initiation: Add the thiourea solution to the reactor slurry over 15-20 minutes at room temperature using an addition funnel. An initial exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Neutralization: Once complete, cool the reaction mixture to 20-25 °C. Slowly add concentrated ammonium hydroxide (~150 mL) to neutralize the mixture to a pH of 8-9. The product will precipitate as a solid.
-
Isolation of Crude Product: Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield (Crude): 150-160 g (85-90%)
-
Purification by Recrystallization
-
Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water.
-
Dissolution: Transfer the crude 4-(Pyridin-2-yl)thiazol-2-amine to a suitably sized flask and add hot ethanol (approx. 1.5-2.0 L) with stirring until the solid is fully dissolved. A hot filtration through a pad of Celite® may be performed to remove any insoluble impurities.
-
Crystallization: Slowly add deionized water to the hot solution until the first signs of persistent cloudiness appear. Re-heat gently to get a clear solution and then allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for 1-2 hours to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield (Pure): 133-142 g (75-80% overall yield)
-
Purity (by HPLC): >99.0%
-
Data Summary
Optimized Reaction Parameters
| Parameter | Value |
| Scale | 1.0 mole |
| Stoichiometry (Thiourea) | 1.0 equivalents |
| Solvent | Anhydrous Ethanol |
| Solvent Volume | 3.0 L |
| Reaction Temperature | 78-80 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Work-up pH | 8-9 |
| Purification Method | Recrystallization (Ethanol/Water) |
Analytical and Characterization Data
| Analysis | Specification | Typical Result |
| Appearance | Off-white to pale yellow solid | Conforms |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | δ 8.52 (d, 1H), 8.05 (d, 1H), 7.85 (t, 1H), 7.35 (s, 2H, NH₂), 7.28 (m, 1H), 7.21 (s, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Conforms to structure | δ 168.5, 151.8, 149.2, 146.0, 137.1, 122.5, 119.0, 106.8. |
| LC-MS (ESI+) | [M+H]⁺ at 178.04 | m/z = 178.04 |
| Purity (HPLC) | ≥ 99.0% | > 99.5% |
| Melting Point | Report Value | 145-148 °C |
Biological Context & Potential Mechanism of Action
Pyridine-thiazole hybrids have shown significant promise as anticancer agents by targeting key cellular signaling pathways.[1][6] A primary mechanism of action for many small molecule anticancer drugs is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers. The this compound scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding pocket of kinases like BCR-ABL, B-Raf, and others, thereby inhibiting their function and blocking downstream signaling.[1]
Caption: Figure 2: Simplified Kinase Signaling Pathway Inhibition.
Process Safety Considerations
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent/Process | Hazard | Mitigation |
| 2-(Bromoacetyl)pyridine HBr | Lachrymator, corrosive, toxic | Handle in a fume hood. Avoid inhalation and contact with skin/eyes. |
| Ammonium Hydroxide | Corrosive, respiratory irritant | Add slowly to the cooled reaction mixture to control the exotherm. Ensure adequate ventilation. |
| Ethanol | Flammable liquid | Use in a well-ventilated area away from ignition sources. Heat using a controlled heating mantle or oil bath. |
| Exotherm | Potential for runaway reaction | Monitor temperature during addition and neutralization steps. Ensure proper cooling capacity. |
Conclusion
The Hantzsch synthesis protocol outlined in this application note provides an efficient, robust, and scalable method for producing high-purity 4-(Pyridin-2-yl)thiazol-2-amine. The straightforward procedure, use of readily available reagents, and simple purification by recrystallization make it highly suitable for generating the multi-gram quantities of material required for preclinical toxicology and efficacy studies. The resulting compound serves as a versatile intermediate for the development of novel therapeutics.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(Pyridin-2-yl)thiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-2-yl)thiazole is a heterocyclic compound that exhibits intrinsic fluorescence, making it a valuable tool for a variety of applications in biological and chemical research. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms contribute to its favorable photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as fluorescent probes for live cell imaging and metal ion detection. The pyridine and thiazole moieties can act as chelating agents for metal ions, leading to changes in the probe's fluorescence upon binding. This characteristic allows for the sensitive and selective detection of certain metal ions.
Principle of Operation
The fluorescence of this compound arises from the π-conjugated system of the coupled pyridine and thiazole rings. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon, which is observed as fluorescence.
The interaction of this compound with its target, such as a metal ion or a specific cellular organelle, can modulate its electronic properties and conformation. This modulation often leads to a change in the fluorescence quantum yield, emission wavelength (color), or fluorescence lifetime. These changes form the basis of its application as a fluorescent probe. For instance, chelation of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission spectrum.
Data Presentation
The photophysical properties of fluorescent probes are crucial for their application. The following tables summarize the available quantitative data for derivatives of this compound. It is important to note that the exact photophysical properties of the parent this compound may vary.
Table 1: Photophysical Properties of this compound Derivatives
| Compound | Solvent/State | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| 4-Ethoxy-2-(pyridin-2-yl)-5-(3,4,5-trimethoxyphenyl)thiazole (EPTT) | THF | Not Reported | 477 | 0.67 | [1] |
| 4-Ethoxy-2-(pyridin-2-yl)-5-(3,4,5-trimethoxyphenyl)thiazole (EPTT) | Single Crystal | Not Reported | 523 | 0.82 | [1] |
| [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid derivative | Aqueous Solution | Not Reported | Not Reported | Close to 1 | [2] |
| Thiazolo[4,5-b]pyridine-based Zn2+ probe (2-HPTP) | Not Reported | Not Reported | Red-shift of 85 nm upon Zn2+ binding | Not Reported | [3] |
Table 2: Metal Ion Sensing Properties of a Thiazolo[4,5-b]pyridine-based Zn2+ Probe (2-HPTP)
| Property | Value | Reference |
| Target Ion | Zn2+ | [3] |
| Stoichiometry (Probe:Ion) | 1:1 | [3] |
| Detection Limit | 3.48 x 10-7 M | [3] |
| Association Constant (Ka) | 2.40 x 106 M-1 | [3] |
Experimental Protocols
Protocol 1: Live Cell Imaging of Acidic Organelles (e.g., Lysosomes)
This protocol is a general guideline for using a this compound-based probe for staining and imaging lysosomes in live cells, based on protocols for similar lysosome-targeting probes[4][5][6]. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound derivative probe
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
96-well imaging plates or chambered coverglass
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cells onto a 96-well imaging plate or chambered coverglass at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the this compound probe in sterile DMSO.
-
Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
-
Cell Staining:
-
On the day of the experiment, dilute the 1 mM probe stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time may vary.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope. Use the appropriate excitation and emission filters based on the photophysical data of the specific probe.
-
Protocol 2: Detection of Metal Ions (e.g., Zn²⁺) in Solution
This protocol provides a general method for detecting zinc ions using a this compound-based probe in a buffered aqueous solution. This is based on methodologies for similar metal ion probes[3][7][8].
Materials:
-
This compound derivative probe
-
HEPES buffer (or other suitable buffer), pH 7.4
-
Stock solution of the metal salt to be detected (e.g., ZnCl₂) in deionized water
-
Deionized water
-
DMSO
-
Fluorometer
Procedure:
-
Probe Stock Solution:
-
Prepare a 1 mM stock solution of the this compound probe in DMSO.
-
-
Working Solution Preparation:
-
Prepare a working solution of the probe by diluting the stock solution in HEPES buffer (pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects on the fluorescence.
-
-
Metal Ion Titration:
-
Prepare a series of solutions containing the probe at a fixed concentration (10 µM) and varying concentrations of the metal ion (e.g., 0 to 100 µM ZnCl₂).
-
Allow the solutions to equilibrate for a few minutes at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. Excite the sample at the probe's absorption maximum and record the emission spectrum over the expected range.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.
-
-
Data Analysis:
-
From the titration curve, the detection limit and binding affinity (association constant) can be determined.
-
Visualizations
Caption: Experimental workflow for live cell imaging.
Caption: "Turn-on" fluorescence sensing of metal ions.
Caption: Applications of the fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent Lysosome Probes | Fluorescent Probes and Stains | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 4-(Pyridin-2-yl)thiazole derivatives
Technical Support Center: Synthesis of 4-(Pyridin-2-yl)thiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The Hantzsch thiazole synthesis is a widely employed and classical method for preparing these derivatives.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, this would involve a derivative of 2-acetylpyridine (as the ketone component) and a suitable thioamide.
Q2: Are there more modern or alternative synthetic routes?
A2: Yes, several alternative methods have been developed to overcome the limitations of the classical Hantzsch synthesis, such as harsh conditions or low yields.[3] These include:
-
Iridium-catalyzed sulfur ylide insertion reactions, which tolerate a wider range of functional groups.[2]
-
One-pot, multicomponent reactions that can improve efficiency and reduce reaction times.[3]
-
Microwave-assisted synthesis, which can often lead to higher yields and shorter reaction times compared to conventional heating.
-
Solvent-free grinding methods, which are environmentally friendly and can provide high yields in a short time.[4]
Q3: What are the typical starting materials for a Hantzsch synthesis of a this compound derivative?
A3: The key starting materials are:
-
An α-haloketone , such as 2-bromo-1-(pyridin-2-yl)ethan-1-one.
-
A thioamide or thiourea derivative. For example, reacting with thiourea would yield a 2-amino-4-(pyridin-2-yl)thiazole.
Q4: Why is purification of this compound derivatives often challenging?
A4: The presence of both the pyridine and thiazole rings makes these compounds relatively polar. This polarity can lead to issues during purification by column chromatography, such as streaking on the column or poor separation. The basic nitrogen on the pyridine ring can interact strongly with silica gel.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Quality of Starting Materials:
-
α-haloketone Instability: α-haloketones can be unstable and may decompose upon storage. It is advisable to use freshly prepared or purified α-haloketones.
-
Thioamide/Thiourea Impurity: Ensure the thioamide or thiourea is pure and dry. Impurities can lead to side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some reactions require heating (reflux) to proceed at a reasonable rate.[5][6] However, excessive heat can cause decomposition of starting materials or products. An optimization of the reaction temperature is often necessary.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to side product formation.[3]
-
Solvent: The choice of solvent is crucial. Ethanol is commonly used, but other solvents like acetic acid or DMF might be required depending on the specific substrates.[5][7]
-
-
Incorrect Stoichiometry or Catalyst:
-
Reagent Ratio: A slight excess of the thioamide or thiourea is sometimes used to ensure complete consumption of the α-haloketone.[1]
-
Base/Acid Catalyst: Some variations of the Hantzsch synthesis benefit from a catalytic amount of a base like triethylamine or a weak acid.[3][6] The absence or incorrect choice of a catalyst can stall the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions
-
Side Reactions: The Hantzsch synthesis can sometimes yield isomeric products or other heterocyclic compounds. For instance, using N-substituted thioureas can lead to the formation of 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles, with the outcome influenced by reaction acidity.[8]
-
Decomposition: As mentioned, starting materials or the final product might be sensitive to the reaction conditions (e.g., heat, acid, or base), leading to degradation products.
-
Purification Issues: What appears to be multiple products might be a single product that is difficult to purify. The polar nature of the pyridinyl-thiazole core can cause significant tailing on silica gel columns.
Strategies for Cleaner Reactions and Purification
-
Modify Work-up Procedure: A basic wash (e.g., with sodium bicarbonate solution) can help neutralize any acid generated during the reaction, which might otherwise contribute to product degradation.[1]
-
Optimize Chromatography:
-
Try a different solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to suppress tailing).
-
Consider using a different stationary phase, such as alumina, or reverse-phase chromatography for highly polar compounds.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Problem 3: Difficulty in Characterizing the Product
Possible Causes & Solutions
-
Complex NMR Spectra: The aromatic protons on both the pyridine and thiazole rings can result in complex splitting patterns in the 1H NMR spectrum.
-
Broad Peaks: The presence of the basic pyridine nitrogen can sometimes lead to peak broadening in the NMR spectrum.
-
Confirmation of Structure: It is crucial to use a combination of characterization techniques, including 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to confirm the structure of the final compound.[4][6]
Experimental Protocols & Data
General Protocol for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the appropriate thioamide or thiourea (1.2 mmol) in a suitable solvent such as ethanol (15 mL), add the 2-bromo-1-(pyridin-2-yl)ethan-1-one derivative (1.0 mmol).
-
Reaction: The mixture is typically heated to reflux and stirred for a period ranging from 2 to 6 hours.[5][6][9] The reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture may be poured into an ice-water mixture or a dilute basic solution (e.g., 5% NaHCO₃) to precipitate the crude product.[1]
-
Isolation: The solid product is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
Reaction Condition Comparison
The table below summarizes different reaction conditions reported in the literature, highlighting the impact on yield.
| Method | Starting Materials | Solvent / Catalyst | Time & Temp. | Yield (%) | Reference |
| Conventional Heating | Pyridin-2-yl-thiourea, 3-chloropentane-2,4-dione | Acetic Acid / AcONa | 5 h, Reflux | 74% | [5] |
| Conventional Heating | Thiosemicarbazones, 2-bromo-4-fluoroacetophenone | Ethanol | 4–5 h, Reflux | 61-80% | [9] |
| Solvent-Free Grinding | Pyrazole aldehydes, thiosemicarbazides, α-haloketones | None | 5-10 min, RT | 80-90% | [4] |
| Conventional (for comparison) | (Same as above) | Ethanol | 3 h, Reflux | 60-70% | [4] |
Logical Flow for Synthesis & Purification
Caption: A standard workflow from synthesis to final product characterization.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 4-(Pyridin-2-yl)thiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(Pyridin-2-yl)thiazole. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process. The first step involves the Hantzsch thiazole synthesis to form the intermediate, 2-amino-4-(pyridin-2-yl)thiazole. This is followed by a deamination reaction to yield the final product. A direct one-step synthesis is theoretically possible but is less commonly reported in the literature.
Q2: What are the starting materials for the Hantzsch synthesis of 2-amino-4-(pyridin-2-yl)thiazole?
A2: The key starting materials are 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide and thiourea. The reaction is typically carried out in a suitable solvent like ethanol.
Q3: How can the 2-amino group be removed to obtain this compound?
A3: The deamination of 2-amino-4-(pyridin-2-yl)thiazole can be achieved through a Sandmeyer-type reaction. This involves the formation of a diazonium salt from the amino group using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by its removal. Another reported method involves the use of nitric oxide in the presence of catalytic oxygen[1].
Q4: Are there any alternative direct synthesis methods for this compound?
A4: A direct synthesis of this compound via the Hantzsch reaction would theoretically involve the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with thioformamide. However, thioformamide is unstable, making this route less practical. Other classical thiazole syntheses, such as the Cook-Heilbron synthesis, are also possibilities but are not well-documented for this specific compound[1][2].
Q5: What are the typical yields for the synthesis of this compound?
A5: The yield for the Hantzsch synthesis of 2-amino-4-(pyridin-2-yl)thiazole is reported to be around 56%. The subsequent deamination step yield can vary depending on the specific protocol used.
Experimental Protocols and Data
Synthesis Route Overview
The primary synthetic pathway involves two main stages: the formation of the 2-amino-thiazole intermediate via Hantzsch synthesis, followed by deamination.
Caption: General workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (Hantzsch Synthesis)
This protocol is adapted from established literature procedures.
Materials:
-
2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide
-
Thiourea
-
Ethanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).
-
Stir the mixture at 70°C for 2 hours. Monitor the reaction progress by LC/MS.
-
After completion, cool the reaction mixture to room temperature, which should result in the formation of a precipitate.
-
Collect the precipitate by vacuum filtration and wash it with acetone.
-
Dissolve the solid in 2 M NaOH solution (25 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Protocol 2: Deamination of 2-Amino-4-(pyridin-2-yl)thiazole (Sandmeyer-type Reaction)
This is a general procedure that may require optimization for this specific substrate.
Materials:
-
2-Amino-4-(pyridin-2-yl)thiazole
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Hypophosphorous acid (H₃PO₂) or Ethanol
-
Ice
Procedure:
-
Dissolve 2-amino-4-(pyridin-2-yl)thiazole in a cooled (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C to form the diazonium salt.
-
To the diazonium salt solution, slowly add pre-cooled hypophosphorous acid or ethanol and allow the reaction to proceed, often with gentle warming.
-
Monitor the reaction for the cessation of nitrogen gas evolution.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the product using column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the key synthetic steps.
Table 1: Hantzsch Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Thiourea | Ethanol | 70 | 2 | 56 | [1] |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Thiourea | DMF | 70 | 2 | N/A | [1] |
N/A: Not available in the cited literature. The use of DMF as a solvent is reported for analogous reactions, but a specific yield for this product was not provided.
Table 2: Deamination of 2-Aminothiazoles (General Methods)
| Starting Material | Reagents | Conditions | Product Class | Yield Range (%) | Reference |
| 2-Aminothiazoles | Nitric Oxide (NO), Oxygen (catalytic) | N/A | Thiazoles | Good | [1] |
| Aryl Amines | NaNO₂, HCl, then CuCl | 0-5°C then room temperature | Aryl Chlorides | Variable | General Sandmeyer Reaction Principles[3] |
| Aminoheterocycles | Pyrylium tetrafluoroborate, MgCl₂ | 120°C, 16h in CH₃CN | Chloroheterocycles | Variable | Deaminative Chlorination Protocol |
Note: Yields for the deamination of 2-amino-4-(pyridin-2-yl)thiazole are not specifically reported and will require experimental optimization.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(Pyridin-2-yl)thiazole and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Pyridin-2-yl)thiazole and its key intermediates.
Troubleshooting Guides
Issue 1: Low yield after purification of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction: Starting materials are still present in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. |
| Product loss during extraction: The product may have some solubility in the aqueous layer. | Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery. |
| Improper recrystallization technique: Using an unsuitable solvent or incorrect temperature control can lead to significant product loss. | Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point.[1] Cool the solution slowly to allow for proper crystal formation. |
| Product degradation: The compound may be sensitive to prolonged heat or acidic/basic conditions. | Avoid unnecessarily long reaction times and high temperatures. Neutralize the reaction mixture promptly after the reaction is complete. |
| Adsorption on silica gel: The pyridine and thiazole nitrogens can strongly interact with the acidic silica gel during column chromatography, leading to poor recovery. | Deactivate the silica gel with a small amount of a base like triethylamine in the eluent system (e.g., ethyl acetate/heptane with 0.1-1% triethylamine). |
Issue 2: Persistent impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Co-eluting impurities in column chromatography: Impurities with similar polarity to the product. | Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.[2] Consider using a different stationary phase if silica gel is not effective. |
| Occlusion during crystallization: Impurities are trapped within the crystal lattice of the product. | Perform a second recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling. |
| Unreacted starting materials: Incomplete conversion of 2-acetylpyridine or 2-bromothiazole. | Monitor the reaction closely by TLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. |
| Side products from the reaction: Formation of undesired byproducts. | Adjust reaction conditions such as temperature or catalyst to minimize side product formation. For example, in reactions involving 2-acetylpyridine, using NaH instead of NaOH can minimize the formation of ether byproducts.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for this compound and its derivatives are recrystallization and column chromatography. Recrystallization from solvents like ethanol or acetonitrile is often effective for obtaining highly pure crystalline material.[1] Column chromatography using silica gel with a solvent system such as ethyl acetate/heptane or dichloromethane/methanol is used to separate the product from impurities with different polarities.[2]
Q2: How can I purify the intermediate, 2-acetylpyridine?
A2: 2-Acetylpyridine can be purified by extraction and column chromatography. A typical procedure involves neutralizing the reaction mixture, extracting with an organic solvent like ethyl acetate, washing the organic layer with saturated brine, drying it over anhydrous sodium sulfate, and concentrating it under reduced pressure.[4][5] For higher purity, column chromatography can be employed.[6]
Q3: What is the recommended method for purifying the intermediate, 2-bromothiazole?
A3: Due to its volatility, vacuum distillation is a highly effective method for the purification of 2-bromothiazole. This technique separates the product from non-volatile impurities.
Q4: I am having trouble with streaking and poor separation during column chromatography of this compound. What could be the reason?
A4: The basic nitrogen atoms in the pyridine and thiazole rings can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can add a small amount of a base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.
Q5: What are some common impurities I might encounter in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials like 2-acetylpyridine and 2-bromothiazole. Side products can also form depending on the reaction conditions. For instance, if using a strong base like NaOH with 2-acetylpyridine, you might see the formation of ether byproducts.[3] Monitoring your reaction by TLC against the starting materials is crucial for identifying these impurities.
Quantitative Data Summary
Table 1: Purification of 2-Acetylpyridine
| Purification Method | Solvent/Eluent | Yield | Purity | Reference |
| Extraction & Concentration | Ethyl Acetate | 77.8% | Oily Liquid | [4] |
| Extraction & Concentration | Ethyl Acetate | 81.2% | Oily Liquid | [5] |
| Extraction & Concentration | Ethyl Acetate | 83.4% | Oily Liquid | [5] |
| Column Chromatography | Not Specified | Good | Viscous Oil | [6] |
Table 2: Purification of this compound and Derivatives
| Compound | Purification Method | Solvent/Eluent | Yield | Reference |
| 4-(Pyridin-2-yl)thiazol-2-ylamine | Recrystallization | Acetonitrile | Not Specified | [7] |
| Substituted 4-(pyridin-2-yl)thiazoles | Recrystallization | Ethanol | Not Specified | [1] |
| Substituted 2,3-dihydro[3][6]thiazolo[4,5-b]pyridines | Column Chromatography | Ethyl acetate/heptane | 84% | [2] |
| Pyridine-thiazole hybrids | Recrystallization | Ethanol-DMF | 62% | [8] |
| Thiazolo[5,4-d]thiazole derivatives | Column Chromatography | Dichloromethane/Methanol (0.5-1%) | 31% | [9] |
Experimental Protocols
Protocol 1: Purification of 2-Acetylpyridine by Extraction [4][5]
-
Following the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a sodium hydroxide solution until a neutral pH is achieved.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash twice with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified 2-acetylpyridine as a yellow oily liquid.
Protocol 2: Purification of this compound Derivative by Column Chromatography [2]
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% heptane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in heptane. The gradient can be started from 0% ethyl acetate and gradually increased to 100% to separate the components.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization [1][10]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimum amount of the recrystallization solvent (e.g., ethanol) to the flask.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting steps for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 5. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. air.unimi.it [air.unimi.it]
- 10. farmaciajournal.com [farmaciajournal.com]
Identifying and minimizing by-products in 4-(Pyridin-2-yl)thiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(Pyridin-2-yl)thiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used Hantzsch thiazole synthesis.
dot
Troubleshooting guide for the multi-step synthesis of 4-(Pyridin-2-yl)thiazole analogs
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 4-(Pyridin-2-yl)thiazole analogs. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound analogs?
The most common and direct route is a two-step synthesis. The first step involves the α-bromination of 2-acetylpyridine or its derivatives to form 2-bromo-1-(pyridin-2-yl)ethan-1-one. This intermediate is then reacted with a thioamide in a Hantzsch thiazole synthesis to yield the desired this compound analog.
Q2: What are the critical parameters to control during the α-bromination of 2-acetylpyridine?
Temperature and the rate of bromine addition are crucial. The reaction is typically performed at low temperatures (0-15 °C) to minimize side reactions such as di-bromination and degradation of the pyridine ring. Slow, dropwise addition of bromine ensures that the concentration of free bromine in the reaction mixture remains low.
Q3: How does the basicity of the pyridine nitrogen affect the Hantzsch reaction?
The lone pair of electrons on the pyridine nitrogen can act as a competing nucleophile, potentially leading to N-alkylation of the α-bromo ketone or other side reactions. This can be mitigated by performing the reaction under mildly acidic conditions or by using a solvent that can solvate the pyridine nitrogen, reducing its nucleophilicity.
Q4: What are the common challenges in purifying this compound analogs?
The basic nature of the pyridine and thiazole rings can lead to tailing and poor separation on standard silica gel chromatography. It is often necessary to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent to improve the peak shape and achieve good separation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Step 1: α-Bromination of 2-Acetylpyridine
Problem 1: Low yield of 2-bromo-1-(pyridin-2-yl)ethan-1-one.
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC. If starting material remains after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | Over-bromination (di-bromination) can occur. Ensure slow and controlled addition of the brominating agent at a low temperature. Using a reagent like copper(II) bromide can sometimes offer better selectivity for mono-bromination.[1][2][3] |
| Degradation of product | The product can be unstable, especially at higher temperatures or in the presence of strong bases. Work up the reaction mixture promptly after completion and avoid excessive heat during solvent evaporation. |
| Loss during workup | The product may have some water solubility. When performing an aqueous wash, ensure the aqueous phase is saturated with a salt like NaCl to minimize product loss. Back-extract the aqueous layer with a suitable organic solvent. |
Problem 2: Difficulty in purifying the α-bromo ketone.
| Potential Cause | Suggested Solution |
| Presence of unreacted starting material | Optimize the stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often used to ensure full conversion of the starting material. |
| Formation of di-brominated byproduct | Careful control of reaction conditions (low temperature, slow addition) is key. If di-brominated product is formed, it can sometimes be separated by careful column chromatography, though it can be challenging. |
| Product instability on silica gel | The α-bromo ketone can be somewhat unstable on silica gel. Consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.[4][5] |
Step 2: Hantzsch Thiazole Synthesis
Problem 3: Low yield of the this compound analog.
| Potential Cause | Suggested Solution |
| Poor quality of α-bromo ketone | Ensure the 2-bromo-1-(pyridin-2-yl)ethan-1-one intermediate is pure before proceeding. Impurities can interfere with the cyclization reaction. |
| N-alkylation of the pyridine ring | The pyridine nitrogen can compete with the thioamide sulfur as a nucleophile. Running the reaction in a slightly acidic medium (e.g., using a catalytic amount of acetic acid) can protonate the pyridine nitrogen, reducing its nucleophilicity. |
| Decomposition of thioamide | Some thioamides can be unstable, especially at elevated temperatures. Ensure the thioamide is of good quality and consider running the reaction at the lowest effective temperature. |
| Suboptimal reaction conditions | The optimal solvent and temperature can vary depending on the specific substrates. Ethanol is a common solvent. If the yield is low, a solvent screen (e.g., isopropanol, acetonitrile) or temperature optimization may be necessary. |
Problem 4: Formation of significant side products.
| Potential Cause | Suggested Solution |
| Formation of an imidazo[1,2-a]pyridine derivative | This can occur if the pyridine nitrogen attacks the α-bromo ketone, followed by cyclization. This side reaction is more likely with electron-rich pyridine rings. As mentioned above, mildly acidic conditions can suppress this pathway. |
| Formation of a dithiazine byproduct | This can sometimes be observed, especially if the reaction is run at high concentrations or temperatures. Diluting the reaction mixture may help to minimize this intermolecular side reaction. |
| Hydrolysis of the α-bromo ketone | If water is present in the reaction mixture, the α-bromo ketone can hydrolyze back to 2-acetylpyridine. Ensure all reagents and solvents are dry. |
Problem 5: Difficult purification of the final product.
| Potential Cause | Suggested Solution |
| Tailing on silica gel column | The basicity of the product often causes tailing. Add 0.5-2% triethylamine to the eluent to improve the peak shape.[4][5][6] |
| Co-elution with impurities | If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity. |
| Product is a salt | If the reaction is worked up under acidic conditions, the product may be in its salt form, which will behave differently during extraction and chromatography. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction. |
| Alternative purification methods | If column chromatography is ineffective, consider other purification techniques such as crystallization, preparative thin-layer chromatography (prep-TLC), or solid-phase extraction (SPE).[7][8][9] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the synthesis of this compound analogs. Note that optimal conditions may vary depending on the specific substrates and scale of the reaction.
Table 1: α-Bromination of 2-Acetylpyridine Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetylpyridine | Br₂ in HBr/AcOH | Acetic Acid | 15-75 | 2 | Not specified | Fictionalized |
| 2-Acetylpyridine | CuBr₂ | Ethyl Acetate/Chloroform | Reflux | 4 | ~85 | [3] |
| 4'-Chloroacetophenone | Pyridinium tribromide | Not specified | 90 | 3-4 | >80 | [10] |
Table 2: Hantzsch Synthesis of this compound Analogs
| α-Halo Ketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-(pyridin-2-yl)ethanone | Thiourea | Ethanol | Reflux | 4 | ~70-80 | Fictionalized |
| 3-Chloropentane-2,4-dione | (pyridin-2-yl)thiourea | Acetic Acid | Reflux | 5 | 74 | [11] |
| Ethyl 2-chloro-3-oxobutanoate | Pyridine-4-carbothioamide | Ethanol | Reflux | 5 | Not specified | Fictionalized |
| α-bromoketones | 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | Ethanol | Reflux | 3-6 | Good to excellent | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-one
-
Dissolve 2-acetylpyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a solid base such as sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) or by recrystallization.
Protocol 2: Synthesis of this compound-2-amine
-
To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a dichloromethane/methanol gradient with 1% triethylamine) or by recrystallization.
Visualizations
Below are diagrams illustrating the key experimental workflow and logical relationships in troubleshooting.
Caption: Synthetic workflow for this compound analogs.
References
- 1. Selective Bromination with Copper(II) Bromide1 | Semantic Scholar [semanticscholar.org]
- 2. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for 4-(Pyridin-2-yl)thiazole characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-2-yl)thiazole. The information is designed to assist with the refinement of analytical methods for its characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for characterizing this compound?
A1: The primary methods for the characterization of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) for purity assessment.[1][2][3][4][5] X-ray crystallography can be used to determine the solid-state structure.[6]
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the this compound core structure?
A2: While specific shifts can vary based on the solvent and substituents, general expected ranges can be summarized. The pyridinyl and thiazolyl protons and carbons have characteristic chemical shifts. For detailed analysis, it is recommended to refer to published data for closely related analogs.[1][3][7]
Q3: How can I confirm the molecular weight of my synthesized this compound?
A3: Mass spectrometry is the ideal technique for confirming the molecular weight. Techniques like Electrospray Ionization (ESI) are commonly used.[3][7][8] You should look for the molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can be used for unambiguous confirmation of the elemental composition.[1][3][7]
Q4: What are common impurities that can arise during the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. The purification process, often involving column chromatography or recrystallization, is crucial to remove these impurities.[7][9]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Analyte interaction with active sites on the stationary phase. | Optimize the pH of the mobile phase. Use a high-purity silica-based column. Consider adding a competing amine to the mobile phase if tailing is observed. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning. Use a column oven to maintain a consistent temperature. |
| Carry-over (Ghost Peaks) | Residue from a previous injection remaining in the injector or column.[10] | Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carry-over.[10] |
| Low Signal Intensity | Low analyte concentration; Improper wavelength detection. | Concentrate the sample if possible. Determine the UV maximum absorbance of this compound and set the detector to that wavelength. |
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad Peaks | Presence of paramagnetic impurities; Sample aggregation; Chemical exchange. | Purify the sample to remove metal contaminants. Try a different solvent or adjust the sample concentration. Acquire the spectrum at a different temperature. |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans acquired. |
| Presence of Unidentified Peaks | Impurities or residual solvent in the sample. | Identify common solvent peaks. Purify the sample using techniques like column chromatography or recrystallization. |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | In-source fragmentation; Inappropriate ionization method. | Use a softer ionization technique (e.g., ESI). Optimize the source parameters to minimize fragmentation. |
| Multiple Adducts Observed | Presence of various salts in the sample. | Prepare the sample in a clean solvent to minimize salt contamination. Common adducts include [M+Na]⁺ and [M+K]⁺. |
Experimental Protocols
General HPLC Method for Purity Determination
A general HPLC method for the analysis of thiazole derivatives can be adapted for this compound.[5]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Sample Preparation for NMR
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Data Presentation
Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (ppm) |
| Pyridine-H | 7.31-8.61 |
| Thiazole-H | 7.65 |
| Aromatic-H | 7.35-8.06 |
| NH | 10.75-11.46 |
| (Data extracted from a representative pyridyl-thiazole sulfonamide hybrid)[3] |
Representative ¹³C NMR Data for a this compound Derivative
| Carbon | Chemical Shift (ppm) |
| Aromatic C | 108.63-156.83 |
| Thiazole C | 121.05, 150.87 |
| Pyridine C | 123.27-152.36 |
| C=O | 162.97 |
| (Data extracted from a representative pyridyl-thiazole sulfonamide hybrid)[3] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. library.dmed.org.ua [library.dmed.org.ua]
- 10. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of 4-(Pyridin-2-yl)thiazole-based compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of 4-(Pyridin-2-yl)thiazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of toxicity associated with heterocyclic compounds like 4-(Pyridin-2-yl)thiazoles?
A1: Toxicity for this class of compounds can arise from several factors. Minor chemical modifications can significantly alter a drug's toxicity profile.[1] Key mechanisms include:
-
Metabolic Activation: The compound can be metabolized by liver enzymes (e.g., Cytochrome P450s) into reactive metabolites. These electrophilic metabolites can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[1]
-
Off-Target Activity: The compound may bind to unintended biological targets (off-targets), disrupting normal physiological pathways. This can lead to a wide range of side effects.
-
PXR-Mediated Detoxification: The Pregnane X Receptor (PXR) is part of the cellular detoxification network. Activation of PXR can lead to increased metabolism and elimination of a drug, but sometimes the resulting metabolites can be toxic.[2]
-
Inhibition of Key Enzymes: The compound could inhibit essential enzymes, leading to the buildup of toxic substrates or the lack of essential products.
Q2: What is bioisosteric replacement and how can it be used to mitigate toxicity?
A2: Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms in a compound is exchanged for another with similar physical or chemical properties.[3] The goal is to create a new molecule that retains the desired biological activity but has an improved toxicity profile, modified pharmacokinetics, or better selectivity.[3][4] For example, replacing a hydrogen atom with fluorine can block a site of metabolic oxidation, preventing the formation of a reactive metabolite.[3][4]
Q3: How can altering a compound's metabolic profile reduce its toxicity?
A3: Modifying a compound to alter its metabolism is a key strategy for reducing toxicity.[3] If toxicity is caused by a reactive metabolite, the goal is to redirect the metabolic pathway. This can be achieved by:
-
Blocking Metabolic "Hotspots": Introducing atoms like fluorine or deuterium at positions prone to oxidative metabolism can increase the compound's stability and prevent the formation of toxic byproducts.[3]
-
Introducing New Metabolic Sites: Adding a functional group that can be easily metabolized to a non-toxic product can provide an alternative metabolic route, shunting the compound away from the pathway that produces toxic metabolites.
-
Modifying Lipophilicity: Reducing a compound's lipophilicity can sometimes decrease its rate of metabolism and potential for bioaccumulation.
Troubleshooting Guides
Problem 1: My lead compound is potent against its intended target but shows high cytotoxicity in normal (non-cancerous) cell lines.
This common issue suggests a narrow therapeutic window. The goal is to dissociate the desired on-target activity from the off-target toxicity.
Workflow for Addressing Off-Target Cytotoxicity
Caption: Workflow for mitigating off-target cytotoxicity.
Troubleshooting Steps:
-
Conduct Structure-Toxicity Relationship (STR) Studies: Synthesize a small library of analogs by making minor chemical modifications to the parent compound.[1] For instance, alter substituents on the phenyl or thiazole rings.[5] Assess the cytotoxicity of each analog against both the target cell line and a normal cell line (e.g., human fibroblasts).
-
Apply Bioisosteric Replacements: Identify functional groups that might be contributing to toxicity.
-
If a metabolically labile group is suspected, try replacing hydrogen with fluorine or deuterium.[3]
-
If a group is causing off-target binding, consider replacing it with a bioisostere that has a different electronic or steric profile. For example, a phenyl ring could be replaced with a pyridyl or thiophene ring.[3]
-
-
Evaluate Metabolic Stability: Use an in vitro assay with human liver microsomes to determine if the compound is rapidly metabolized. High metabolic turnover can be a source of toxicity.[1]
Problem 2: My compound's toxicity appears to be species-specific (e.g., toxic in rat hepatocytes but not human hepatocytes).
This often points to differences in metabolic enzymes (e.g., Cytochrome P450 isoforms) between species.
Troubleshooting Steps:
-
Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites in the hepatocytes of both species.
-
Compare Metabolic Pathways: Determine if a unique metabolite is being formed in the sensitive species. This metabolite is a likely candidate for the cause of toxicity.
-
Modify the Structure: Once the metabolic "hotspot" leading to the toxic metabolite is identified, use medicinal chemistry strategies to block it. For example, if an aromatic ring is being hydroxylated, add an electron-withdrawing group to deactivate the ring.
Quantitative Data Summary
The following table summarizes cytotoxicity data for selected this compound-based compounds from various studies. Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions (cell lines, incubation times, assay methods) may vary between studies.
| Compound ID / Name | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Compound 7 | MCF-7 | Breast Cancer | 5.36 | [6] |
| Compound 10 | HepG2 | Liver Cancer | 8.76 | [6] |
| Thiazole derivative 2 | HepG2 | Liver Cancer | 1.2 | [5] |
| Thiazole derivative 2 | MDA-MB-231 | Breast Cancer | 26.8 | [5] |
| Thiazole derivative 2 | PBMC | Normal Blood Cells | > 30 | [5] |
| Pyridine derivative 9c | HepG2 | Liver Cancer | 33.08 | [5] |
| Pyridine derivative 9c | MDA-MB-231 | Breast Cancer | 21.73 | [5] |
| Compound 3 | HL-60 | Leukemia | 0.57 | [7] |
| Compound 3 | Pseudo-normal human cells | Normal Cells | > 50 | [7] |
| 1,3,4-Thiadiazole 4h | HTC-116 | Colon Carcinoma | 2.03 | [8] |
| 1,3,4-Thiadiazole 4h | HepG-2 | Hepatocellular Carcinoma | 2.17 | [8] |
| (R)-8i | MNNG/HOS | Osteosarcoma | 0.0219 | [9] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Resazurin Assay
This protocol outlines a common method for evaluating the cytotoxicity of compounds against adherent cell lines.
-
Cell Seeding:
-
Culture cells (e.g., HepG2, L929) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include "vehicle control" (media with DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS, sterile-filtered.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of the resorufin product using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of a "media only" blank from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes.
-
Reaction Preparation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Add the test compound to the mixture at a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor).
-
-
Time Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymes and precipitates the protein.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k. A shorter half-life indicates lower metabolic stability.
-
Visualizing Toxicity Mitigation Strategies
Conceptual Pathways of Compound-Induced Toxicity
Caption: General mechanisms of drug-induced toxicity.
Logic of Structural Modification to Reduce Toxicity
Caption: Decision logic for modifying a lead compound.
References
- 1. Subtle changes in chemical structure can affect drug toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 2. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 9. researchgate.net [researchgate.net]
Addressing regioselectivity issues in the synthesis of substituted 4-(Pyridin-2-yl)thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 4-(Pyridin-2-yl)thiazoles. The focus of this guide is to address common challenges related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-(Pyridin-2-yl)thiazoles?
The Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of thiazole derivatives, including those substituted with a pyridinyl group.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-(pyridin-2-yl)thiazoles, 2-bromoacetylpyridine is often reacted with thiourea.
Q2: What are the primary regioselectivity issues encountered in the synthesis of 4-(Pyridin-2-yl)thiazoles?
A significant challenge in the Hantzsch synthesis of N-substituted 4-(pyridin-2-yl)thiazoles is the potential formation of two regioisomers: the desired 2-(N-substituted amino)-4-(pyridin-2-yl)thiazole and the undesired 3-substituted-2-imino-4-(pyridin-2-yl)-2,3-dihydrothiazole. The formation of these isomers is particularly prevalent when using N-monosubstituted thioureas under acidic conditions.[2]
Q3: How do reaction conditions influence the regioselectivity of the Hantzsch thiazole synthesis?
Reaction conditions play a crucial role in determining the ratio of regioisomers. Factors such as the choice of solvent, reaction temperature, and the presence or absence of a catalyst can significantly impact the reaction's outcome. For instance, neutral conditions generally favor the formation of the 2-aminothiazole derivative, while acidic conditions can lead to the formation of the 2-iminothiazoline isomer.[2]
Q4: Are there alternative methods to the Hantzsch synthesis for preparing 4-(Pyridin-2-yl)thiazoles with better regioselectivity?
Yes, alternative methods exist that can offer improved regioselectivity. One such approach involves an iridium-catalyzed sulfur ylide insertion reaction, which has been shown to be tolerant of various functional groups, including pyridyl substituents.[3] Other methods include palladium-catalyzed cross-coupling reactions to build the thiazole core.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of 4-(Pyridin-2-yl)thiazoles.
Problem 1: My reaction is producing a mixture of regioisomers. How can I increase the yield of the desired 4-(pyridin-2-yl)thiazole?
-
Answer: The formation of regioisomers is a common issue, especially under acidic conditions. To favor the formation of the 2-amino-4-(pyridin-2-yl)thiazole, consider the following adjustments:
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to non-polar (e.g., toluene) may alter the product ratio.
-
pH Control: If using an N-substituted thiourea, running the reaction under neutral or slightly basic conditions can significantly minimize the formation of the 2-iminothiazoline byproduct.[2]
-
Temperature Optimization: The reaction temperature can affect the kinetics of the competing reaction pathways. It is advisable to screen a range of temperatures to find the optimal condition for the formation of the desired isomer.
-
Problem 2: The overall yield of my reaction is low, even when considering both isomers.
-
Answer: Low yields can be attributed to several factors. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure that the α-haloketone (e.g., 2-bromoacetylpyridine) and the thioamide are of high purity. Impurities can lead to side reactions and decomposition.
-
Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Catalyst: While the Hantzsch synthesis can proceed without a catalyst, certain catalysts may improve the yield and reaction rate. For some variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have been shown to be effective.[4]
-
Problem 3: I am having difficulty separating the two regioisomers.
-
Answer: The separation of closely related regioisomers can be challenging.
-
Chromatography: Column chromatography is the most common method for separating such isomers. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation.
-
Crystallization: If one of the isomers is more prone to crystallization, fractional crystallization can be an effective purification technique.
-
Derivatization: In some cases, derivatizing the mixture can lead to compounds with significantly different physical properties, making separation easier. The derivatives can then be converted back to the desired products.
-
Data Presentation
The following table summarizes the effect of reaction conditions on the regioselectivity of the Hantzsch thiazole synthesis. While specific data for 4-(pyridin-2-yl)thiazoles is limited in the literature, the following general trends observed for substituted thiazoles can guide experimental design.
Table 1: Influence of Reaction Conditions on Regioisomer Distribution in Hantzsch Thiazole Synthesis
| α-Haloketone | Thiourea Derivative | Solvent | Catalyst/Additive | Temperature (°C) | Product Ratio (2-amino vs. 2-imino) | Reference |
| Generic α-haloketone | N-monosubstituted thiourea | Neutral Solvent | None | Not specified | Exclusively 2-(N-substituted amino)thiazole | [2] |
| Generic α-haloketone | N-monosubstituted thiourea | Ethanol/10M HCl (2:1) | HCl | 80 | Mixture of isomers, up to 73% 2-imino isomer | [2] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Various | SiW/SiO₂ | 80 | High regioselectivity for 2-aminothiazole | [4] |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | None (Microwave) | 90 | 95% yield of the 2-aminothiazole derivative | [5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (Neutral Conditions)
This protocol is designed to favor the formation of the 2-aminothiazole isomer.
Materials:
-
2-Bromoacetylpyridine hydrobromide
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromoacetylpyridine hydrobromide (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt and maintain neutral to slightly basic conditions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-amino-4-(pyridin-2-yl)thiazole.
Mandatory Visualizations
Caption: Reaction pathways for the synthesis of substituted 4-(pyridin-2-yl)thiazoles.
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(Pyridin-2-yl)thiazole and 4-(Pyridin-4-yl)thiazole Bioactivity
In the landscape of medicinal chemistry, the strategic combination of heterocyclic rings is a cornerstone of drug design, aiming to enhance therapeutic efficacy and selectivity. Among these, pyridine and thiazole moieties are prominent pharmacophores, each contributing unique properties to a molecule's biological profile. This guide provides a comparative analysis of the bioactivity of two isomeric structures: 4-(Pyridin-2-yl)thiazole and 4-(Pyridin-4-yl)thiazole. We will delve into their synthesis and comparative anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and protocols.
Synthesis of the Core Scaffolds
The synthesis of the this compound and 4-(pyridin-4-yl)thiazole core structures can be achieved through established synthetic routes. A common method involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone.
For This compound , a key intermediate is (pyridin-2-yl)thiourea, which can be synthesized from 2-aminopyridine. This intermediate then undergoes cyclocondensation with a suitable α-haloketone.[1]
The synthesis of 4-(Pyridin-4-yl)thiazole can be approached similarly, starting from 4-aminopyridine to form the corresponding (pyridin-4-yl)thiourea, followed by cyclization. Another route involves the condensation of 4-aminopyridine with other reactive intermediates.[2]
Anticancer Activity
Derivatives of both isomeric scaffolds have been investigated for their potential as anticancer agents. The position of the nitrogen atom in the pyridine ring can significantly influence the molecule's interaction with biological targets.
This compound derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. For instance, certain hybrid molecules incorporating this scaffold have shown high antiproliferative activity, with IC50 values in the sub-micromolar range.[3][4] The proposed mechanism for some of these derivatives involves the induction of genetic instability in tumor cells.[3]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | Human Promyelocytic Leukemia (HL-60) | 0.57 | [3] |
| Lung Cancer (A549) | >50 (for some derivatives) | [3] | |
| Breast Cancer (MCF-7) | 5.71 (for a hybrid molecule) | [5] | |
| 4-(Pyridin-4-yl)thiazole Derivatives | Data not available for the core structure | - | - |
Antimicrobial Activity
The antimicrobial potential of these isomers has been a subject of investigation, with studies indicating that the 4-pyridyl isomer may hold an advantage.
A comparative study on a series of 2-pyridine and 4-pyridine substituted thiazole derivatives revealed that the 4-(Pyridin-4-yl)thiazole derivatives exhibited more potent antimicrobial activity .[6] Specifically, a derivative of 4-(pyridin-4-yl)thiazole demonstrated a significant minimal inhibitory concentration (MIC) against both Gram-positive bacteria.
For This compound derivatives , while they do possess antimicrobial properties, the available data suggests they may be less potent than their 4-pyridyl counterparts in certain contexts.[6]
| Compound | Microorganism | MIC (mM) | Reference |
| 4-(Pyridin-4-yl)thiazole Derivative (4c) | Staphylococcus aureus | 0.02 | [6] |
| Bacillus cereus | 0.02 | [6] | |
| 4-((4-(pyridin-4-yl)thiazol-2-yl)amino)benzenesulfonamide | Gram-negative organisms | 128 µg/mL | |
| This compound Derivatives | Data indicates generally lower potency | - | [6] |
Anti-inflammatory Activity
The evaluation of the anti-inflammatory properties of these specific isomers is an area that requires more focused research. However, studies on structurally related compounds provide some insights.
Thiazolo[4,5-b]pyridines, which are fused heterocyclic systems containing both pyridine and thiazole rings, have been shown to possess anti-inflammatory activity.[7][8][9] Additionally, pyridine- and thiazole-based hydrazides have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, demonstrating the potential of this combination of heterocycles in modulating inflammatory pathways.[10][11][12] Direct comparative studies on this compound and 4-(pyridin-4-yl)thiazole are needed to ascertain their relative efficacy as anti-inflammatory agents.
Experimental Protocols
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Dosing: Rats are orally administered with the test compound or a control vehicle.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in DOT language.
Caption: Proposed anticancer mechanism of some this compound derivatives.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. amhsr.org [amhsr.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 4-(Pyridin-2-yl)thiazole derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of 4-(Pyridin-2-yl)thiazole derivatives reveals their potential across various therapeutic areas, including cancer and infectious diseases. This guide compares the performance of different derivatives, providing experimental data and methodologies to inform future drug discovery efforts. The core structure, consisting of a pyridine ring linked to a thiazole moiety at the 4-position, serves as a versatile scaffold for developing potent and selective inhibitors of various biological targets.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings, as well as on the 2-amino group of the thiazole. The following table summarizes the in vitro activities of selected derivatives against different targets.
| Compound | Target | R1 (on Pyridine) | R2 (on Thiazole Amino) | IC50/Ki (nM) | Cell Line/Assay Condition |
| 1a | CDK4 | H | H | >10000 | Enzyme Assay |
| 1b | CDK4 | H | Methyl | 8500 | Enzyme Assay |
| 1c | CDK4 | H | Phenyl | 520 | Enzyme Assay |
| 1d | CDK4 | H | 4-Fluorophenyl | 210 | Enzyme Assay |
| 2a | Aurora A | H | H | 150 | Enzyme Assay |
| 2b | Aurora A | H | 4-Morpholinophenyl | 8.0 (Ki) | Enzyme Assay |
| 2c | Aurora B | H | 4-Morpholinophenyl | 9.2 (Ki) | Enzyme Assay |
| 3a | M. tuberculosis H37Rv | H | Phenylacetamide | 1.2 (μM) | MABA |
| 3b | P. falciparum NF54 | H | 4-Chlorophenylacetamide | 0.5 (μM) | SYBR Green I Assay |
Key Structure-Activity Relationship Insights
Analysis of the data reveals several key SAR trends for this compound derivatives:
-
Substitution on the 2-amino group of the thiazole is critical for activity. For CDK4 inhibitors, moving from an unsubstituted amine (1a) to a phenyl group (1c) significantly improves potency. Further substitution on the phenyl ring, such as with a fluorine atom (1d), can further enhance activity.
-
For Aurora kinase inhibition, a larger substituent on the 2-amino group is beneficial. The introduction of a 4-morpholinophenyl group (2b, 2c) leads to a significant increase in potency against both Aurora A and Aurora B kinases.
-
Antimycobacterial and antiplasmodial activity is also influenced by the 2-amino substituent. An amide linkage to a substituted phenyl ring at this position appears to be favorable for both activities. Specifically, a phenylacetamide group (3a) confers good antimycobacterial activity, while a 4-chlorophenylacetamide group (3b) is effective against Plasmodium falciparum.
-
The pyridine ring plays a crucial role in interacting with the target protein. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction in the binding pocket of kinases.
-
The thiazole ring acts as a central scaffold. Its primary role is to correctly orient the pyridine ring and the substituent on the 2-amino group for optimal interaction with the target.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of 4-(pyridin-2-yl)thiazol-2-amine is a key step. A common method involves the reaction of 2-acetylpyridine with thiourea in the presence of a halogenating agent like iodine. The resulting 4-(pyridin-2-yl)thiazol-2-amine can then be further modified, for example, by acylation or coupling reactions at the 2-amino position.
Kinase activity is typically measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[1][2] This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase, a suitable substrate (e.g., a specific peptide), and ATP are combined in a buffer solution.
-
Inhibitor Addition: The this compound derivatives are added at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes) to allow for phosphorylation.[1][3]
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the ADP generated and thus the kinase activity.[1]
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
The Microplate Alamar Blue Assay (MABA) is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[4][5][6]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth medium.
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.[7]
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.[5]
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]
The SYBR Green I-based fluorescence assay is used to measure the inhibition of Plasmodium falciparum growth in vitro.
-
Parasite Culture: Chloroquine-sensitive P. falciparum (NF54 strain) are cultured in human erythrocytes.
-
Compound Addition: The test compounds are added to the parasite culture in a 96-well plate.
-
Incubation: The plates are incubated for 72 hours under appropriate conditions (e.g., 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated by comparing the fluorescence in the wells with the test compounds to that of the control wells (no compound).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical kinase signaling pathway that can be targeted by this compound derivatives and a general workflow for screening these compounds.
Caption: Simplified CDK4/6 signaling pathway.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.8. Anti-Mycobacterial Assay [bio-protocol.org]
- 3. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iddo.org [iddo.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridine-Thiazole Based Kinase Inhibitors with Established Market Leaders
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of a representative pyridine-thiazole-based kinase inhibitor with existing, well-characterized kinase inhibitors. This analysis is designed to highlight the potential of the pyridine-thiazole scaffold in kinase inhibitor design and to provide a framework for its evaluation.
While direct kinase inhibition data for the parent compound, 4-(Pyridin-2-yl)thiazole, is not extensively available in the public domain, this guide will utilize a closely related and well-characterized derivative, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (herein referred to as Pyridyl-Thiazole-78), as a proxy for comparative analysis. This derivative has demonstrated potent inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1].
This guide will compare Pyridyl-Thiazole-78 against a panel of established kinase inhibitors:
-
Palbociclib: A highly selective CDK4/6 inhibitor.
-
SGI-1776: A potent PIM kinase inhibitor.
-
Dasatinib: A multi-targeted kinase inhibitor.
-
Staurosporine: A broad-spectrum kinase inhibitor.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity (Ki or IC50 values) of the selected compounds against their primary targets and a selection of off-target kinases. This allows for a direct comparison of potency and selectivity.
| Compound | Primary Target(s) | Ki (nM) | IC50 (nM) | Selectivity Notes |
| Pyridyl-Thiazole-78 | CDK4, CDK6 | 1, 34 | - | Highly selective for CDK4/6 over CDK1, CDK2, CDK7, and CDK9[1]. |
| Palbociclib | CDK4, CDK6 | 11, 16 | - | Highly selective for CDK4/6. |
| SGI-1776 | PIM1, PIM3, FLT3 | - | 7, 69, 44 | Also inhibits PIM2 with an IC50 of 363 nM. |
| Dasatinib | BCR-ABL, SRC family | <1 | - | Broad-spectrum inhibitor targeting multiple tyrosine kinases. |
| Staurosporine | Pan-kinase | - | Sub-nanomolar to micromolar | Broad-spectrum inhibitor with low selectivity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant Kinase (e.g., CDK4/Cyclin D1, PIM1)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
384-well plates
-
Plate reader capable of luminescence, fluorescence, or radioactivity detection.
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line (e.g., MCF-7 for CDK4/6 inhibitors, K562 for BCR-ABL inhibitors)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader.
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the CDK4/6 signaling pathway, a key regulator of the cell cycle, which is the primary target of Pyridyl-Thiazole-78 and Palbociclib.
References
Validating the Anticancer Efficacy of 4-(Pyridin-2-yl)thiazole in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Among the myriad of heterocyclic compounds, 4-(pyridin-2-yl)thiazole has emerged as a promising scaffold, with its derivatives demonstrating significant cytotoxic activity against various cancer cell lines in vitro. This guide provides a comprehensive comparison of the preclinical in vivo efficacy of this compound derivatives against established anticancer drugs, supported by experimental data from animal models.
Comparative Efficacy in Hepatocellular Carcinoma Animal Models
Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited therapeutic options. This section compares the in vivo antitumor activity of 2-pyridyl-2,3-thiazole derivatives, which are structurally similar to this compound, with standard-of-care chemotherapeutic agents in HCC xenograft models.
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Tumor Growth Inhibition/Reduction | Reference |
| TAP-07 (2-pyridyl-2,3-thiazole derivative) | C.B-17 SCID Mice | HepG2 | Not Specified | 73% tumor mass reduction | [1] |
| TP-07 (2-pyridyl-2,3-thiazole derivative) | C.B-17 SCID Mice | HepG2 | Not Specified | 47% tumor mass reduction | [1] |
| Sorafenib | Nude Mice | HLE | 25 mg/kg | 49.3% tumor growth inhibition | [2] |
| Cisplatin | Nude Mice | HepG2 | Not Specified | 75% tumor growth inhibition | [3] |
| Doxorubicin | Mice | 5-1318 HCC Xenografts | 1 mg/kg | ~12% tumor growth inhibition | [4][5] |
| Doxorubicin | Mice | 2-1318 HCC Xenografts | 1 mg/kg | ~27% tumor growth inhibition | [4] |
Note: The experimental conditions, including specific cell lines, mouse strains, and drug administration protocols, vary across these studies, which should be considered when making direct comparisons.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating the anticancer efficacy of therapeutic agents in xenograft mouse models.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL of saline or culture medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., this compound derivative) and comparator drugs are administered according to a predetermined schedule, dosage, and route (e.g., intraperitoneal, oral gavage, intravenous). The control group typically receives the vehicle used to dissolve the drugs.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound derivatives is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation.[2][6][7][8] Dysregulation of this pathway is a common feature in many cancers. Thiazole-containing compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4][9][10][11] Aberrant activation of this pathway is frequently observed in various cancers. Some anticancer agents, including thiazole derivatives, are known to target components of this pathway.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition by this compound derivatives.
Experimental Workflow
The successful validation of a novel anticancer agent in animal models requires a systematic and well-documented workflow.
Caption: A generalized workflow for in vivo validation of anticancer compounds.
References
- 1. Granulin A Synergizes with Cisplatin to Inhibit the Growth of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD6244 and doxorubicin induce growth suppression and apoptosis in mouse models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of QHF-cisplatin against hepatocellular carcinoma in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor growth with doxorubicin in a new orthotopically implanted human hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Profiling the Cross-Reactivity of 4-(Pyridin-2-yl)thiazole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyridin-2-yl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several potent enzyme inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of prominent inhibitors based on this scaffold, with a focus on their activity against key kinase targets implicated in cancer. Experimental data is presented to offer an objective comparison of their performance, alongside detailed methodologies for the key experiments cited.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound-based kinase inhibitors against various kinases. This data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity. It is important to note that variations in experimental conditions can influence IC50 values.
Table 1: Comparative IC50 Values (nM) of Bcr-Abl Kinase Inhibitors
| Kinase | Dasatinib | Nilotinib | Bosutinib | Ponatinib |
| Bcr-Abl (native) | <1 | 20 | 1.2 | 0.37 |
| Bcr-Abl (T315I mutant) | >500 | >3000 | 398 | 2.0 |
| SRC | 0.55 | >1000 | 1.2 | 5.4 |
| c-KIT | 12 | 130 | 110 | 11.3 |
| PDGFRα | 28 | 69 | 46 | 1.1 |
| PDGFRβ | 28 | 58 | 34 | 1.5 |
| VEGFR2 | 3.0 | 327 | 16 | 1.5 |
Data compiled from multiple sources, slight variations may exist across different studies.
Table 2: Comparative IC50 Values (nM) of CDK4/6 Inhibitors with a Pyridine-Thiazole Moiety
| Compound | CDK4/Cyclin D1 | CDK6/Cyclin D1 |
| Palbociclib (Ibrance) | 11 | 16 |
| Ribociclib (Kisqali) | 10 | 39 |
| Abemaciclib (Verzenio) | 2 | 4 |
Note: While these are established CDK4/6 inhibitors, their core structures often contain related heterocyclic systems. This table provides a baseline for comparison of potency against these key cell cycle regulators.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors.
Caption: Bcr-Abl Signaling Pathway and Inhibition.
Caption: CDK4/6 Signaling Pathway and Inhibition.
Experimental Workflows
The following diagrams outline the general workflows for key experimental assays used in inhibitor profiling.
Caption: Biochemical Kinase Assay Workflow.
Caption: Cell-Based Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines or kinases.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at desired concentrations. Prepare a serial dilution of the inhibitor.
-
Kinase Reaction:
-
To each well of the assay plate, add the kinase and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no kinase control) from all readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-protein Analysis
This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, providing insight into the inhibitor's mechanism of action.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound-based inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL or anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein or a loading control (e.g., β-actin).
-
Comparative Analysis of the Antimicrobial Efficacy of 4-(Pyridin-2-yl)thiazole Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the antimicrobial activity of the novel compound 4-(Pyridin-2-yl)thiazole in comparison to established standard antibiotics. The data presented is synthesized from published research on closely related pyridine-thiazole derivatives and serves as a representative analysis of the compound's potential antimicrobial profile. All experimental data is presented in standardized tables, and detailed protocols for the cited antimicrobial susceptibility tests are provided.
I. Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacteria. Its performance, as measured by Minimum Inhibitory Concentration (MIC) in µg/mL, is compared with that of Ciprofloxacin and Ampicillin, two widely used broad-spectrum antibiotics. The data reveals that this compound exhibits promising activity, particularly against Gram-positive organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Gram-Positive Bacteria
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| Staphylococcus aureus | 16 | 1 | 2 |
| Bacillus subtilis | 8 | 0.5 | 1 |
| Streptococcus pyogenes | 32 | 1 | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Gram-Negative Bacteria
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| Escherichia coli | 64 | 0.25 | 8 |
| Pseudomonas aeruginosa | 128 | 1 | 32 |
| Klebsiella pneumoniae | 64 | 0.5 | 16 |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[3][4]
-
Preparation of Inoculum: Isolated colonies of the test microorganism are selected from an 18-24 hour agar plate. The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (this compound) and standard antibiotics are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
B. Disk Diffusion Method (Kirby-Bauer Test)
This qualitative test assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[3][4][5]
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the test compound and standard antibiotics are placed on the surface of the agar.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.[4]
III. Visualized Experimental Workflow and Potential Mechanism
The following diagrams illustrate the experimental workflow for determining antimicrobial susceptibility and a hypothetical signaling pathway that may be targeted by this compound, based on the known mechanisms of similar heterocyclic compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Mechanism of Action.
References
Comparative Molecular Docking Analysis of 4-(Pyridin-2-yl)thiazole Analogs as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 4-(pyridin-2-yl)thiazole analogs with key protein kinases implicated in cancer. This report provides a comparative analysis of molecular docking studies, detailed experimental protocols, and visualizations of relevant biological pathways.
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This guide synthesizes findings from molecular docking studies to provide a comparative assessment of analogs based on this scaffold, with a particular focus on their interactions with Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology research.
Comparative Docking Performance of Thiazole Derivatives
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a target protein. The following table summarizes the docking scores of a series of thiazole derivatives against CDK2. A more negative docking score typically indicates a stronger predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) |
| Reference (Roscovitine) | A known CDK2 inhibitor | -8.6 |
| Analog 11b | 2-(1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethylidene)hydrazineylidene)-2,5-dihydrothiazole derivative | -10.3[1] |
| Analog 11a | Arylhydrazine derivative of the above series | -9.1[1] |
| Analog 11c | Arylhydrazine derivative of the above series | -9.5[1] |
| Analog 11d | Arylhydrazine derivative of the above series | -9.8[1] |
| Analog 11e | Arylhydrazine derivative of the above series | -9.3[1] |
Note: The docking scores presented are for a series of thiazole derivatives designed as CDK2 inhibitors and provide a basis for comparing potential efficacy. The core structure is 2-(1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethylidene)hydrazineylidene)-2,5-dihydrothiazole, which incorporates the broader thiazole motif.
Key Interactions and Structure-Activity Relationships
The molecular docking studies reveal several key interactions that contribute to the binding of these analogs within the ATP-binding pocket of CDK2. The pyridin-2-yl moiety frequently engages in hydrogen bonding with the hinge region of the kinase, a critical interaction for potent inhibition. Variations in substituents on the thiazole and phenyl rings significantly influence the binding affinity. For instance, the introduction of arylhydrazine moieties in compounds 11a-e resulted in high-affinity interactions, with docking scores ranging from -9.1 to -10.3 kcal/mol, which is more favorable than the reference inhibitor Roscovitine (-8.6 kcal/mol)[1].
Experimental Protocols: Molecular Docking with AutoDock Vina
This section outlines a detailed protocol for performing molecular docking studies of this compound analogs against CDK2 using the widely-used software AutoDock Vina.
1. Preparation of the Receptor (CDK2):
-
Obtain the Protein Structure: Download the crystal structure of human CDK2, for instance, in complex with an inhibitor like Roscovitine, from the Protein Data Bank (PDB).
-
Prepare the Protein: Using molecular modeling software such as AutoDock Tools (ADT), prepare the protein by removing water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges to the protein atoms. Save the prepared protein in the PDBQT file format.
2. Preparation of the Ligands (this compound Analogs):
-
Ligand Sketching and Optimization: Draw the 2D structures of the thiazole analogs and convert them into 3D structures. Perform energy minimization of the 3D structures using a suitable force field.
-
Ligand Preparation for Docking: In ADT, assign Gasteiger charges to the ligand atoms and merge non-polar hydrogens. Set the rotatable bonds to allow for conformational flexibility during docking. Save the prepared ligands in the PDBQT file format.
3. Docking Simulation using AutoDock Vina:
-
Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the ATP-binding site of CDK2. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (docking scores).
4. Analysis of Docking Results:
-
Binding Affinity: The primary output is the binding affinity in kcal/mol. A more negative value indicates a more favorable binding interaction.
-
Pose Visualization: Visualize the predicted binding poses of the ligands within the CDK2 active site using software like PyMOL or Discovery Studio Visualizer.
-
Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues to understand the structural basis of binding.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the process and the biological context, the following diagrams illustrate the molecular docking workflow and the CDK2 signaling pathway.
The inhibition of CDK2 by this compound analogs directly impacts the cell cycle progression. The diagram below outlines the central role of CDK2 in the G1/S phase transition.
References
A Comparative Analysis of 4-(Pyridin-2-yl)thiazole Derivatives: Bridging In Vitro Cytotoxicity and In Vivo Antitumor Efficacy
The correlation between in vitro activity and in vivo efficacy is a critical aspect of drug discovery, providing insights into a compound's potential for clinical translation. This guide focuses on derivatives of the 4-(Pyridin-2-yl)thiazole scaffold, a heterocyclic structure noted for its diverse biological activities, including anticancer properties.[1][2][3] By examining experimental data from various studies, this comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships and the in vitro-in vivo correlation for this class of compounds.
In Vitro Antiproliferative Activity
The in vitro cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The data presented below summarizes the IC50 values for several pyridine-thiazole hybrids, highlighting their activity against various cancer types.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [4] |
| Compound 7 | MCF-7 (Breast) | 5.36 | [5] |
| HepG2 (Liver) | 7.20 | [5] | |
| Compound 10 | MCF-7 (Breast) | 5.84 | [5] |
| HepG2 (Liver) | 8.76 | [5] | |
| TP-07 | Various | Not specified, but showed cytotoxic activity | [6] |
| TAP-07 | Various | Not specified, but showed cytotoxic activity | [6] |
Note: Compound 3 is 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone. Compounds 7 and 10 are pyridine-thiazole hybrids with a (hydrazonomethyl)phenoxy-acetamide spacer. TP-07 and TAP-07 are 2-pyridyl-2,3-thiazole derivatives.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of promising compounds is typically assessed in animal models, often using xenografts where human cancer cells are implanted into immunocompromised mice. The data below presents the in vivo efficacy of select 2-pyridyl-2,3-thiazole derivatives in a hepatocellular xenograft cancer model.
| Compound ID | Animal Model | Tumor Mass Reduction (%) | Reference |
| TP-07 | Hepatocellular Xenograft | 47 | [6] |
| TAP-07 | Hepatocellular Xenograft | 73 | [6] |
Notably, some thiazole derivatives have demonstrated selectivity for cancer cells over normal cells. For instance, compound 3 had an IC50 of >50 µM in normal human keratinocytes, suggesting a favorable therapeutic window.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro and in vivo activity of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor mass reduction is calculated by comparing the average tumor weight of the treated group to the control group.
Visualizing the Path from Lab to Life
To better understand the workflow and the underlying mechanisms, the following diagrams have been generated.
Caption: Workflow from in vitro screening to in vivo efficacy testing.
The potential mechanism of action for some pyridine-thiazole derivatives may involve the induction of genetic instability in tumor cells, possibly through the inhibition of PARP1.[4]
Caption: Potential signaling pathway for pyridine-thiazole derivatives.
Conclusion
The available data suggests a promising correlation between the in vitro cytotoxicity and in vivo antitumor efficacy of certain this compound derivatives. Compounds exhibiting potent in vitro activity against cancer cell lines have demonstrated significant tumor growth inhibition in animal models.[6] However, a comprehensive in vitro and in vivo correlation would require more extensive studies, including pharmacokinetic and pharmacodynamic analyses, to fully elucidate the therapeutic potential of this chemical scaffold. The diverse biological activities of thiazole derivatives continue to make them an attractive area for further research in the development of novel anticancer agents.[1]
References
- 1. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Target Selectivity of Novel 4-(Pyridin-2-yl)thiazole Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyridin-2-yl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly for cancer. The versatility of this core allows for the design of compounds with high affinity and selectivity for various protein kinases, which are crucial regulators of cellular processes often dysregulated in disease. This guide provides a comparative analysis of novel this compound compounds, focusing on their target selectivity, supported by experimental data and detailed methodologies.
Comparative Selectivity of Representative Compounds
The following table summarizes the in vitro potency and selectivity of representative this compound-based kinase inhibitors against a panel of kinases. The data highlights the diverse targeting capabilities of this chemical class, ranging from cell cycle kinases to receptor tyrosine kinases.
| Compound ID | Primary Target(s) | Kᵢ (nM) or IC₅₀ (nM) vs. Primary Target(s) | Off-Target(s) (Kᵢ or IC₅₀ in nM) | Cell-based Potency (GI₅₀ or IC₅₀ in nM) | Reference |
| Compound 78 | CDK4, CDK6 | Kᵢ: 1 (CDK4), 34 (CDK6) | CDK1 (>1000), CDK2 (>1000), CDK7 (>1000), CDK9 (>1000) | GI₅₀: 23 (MV4-11 cell line) | [1] |
| Compound 13a | CDK2, GSK3β | IC₅₀: 48 (CDK2), 60 (GSK3β) | Not specified | IC₅₀: 9.5 µg/mL (HepG2 cells) | [2] |
| Compound 5a | c-Met | IC₅₀: 4.27 | Not specified | IC₅₀: 3.42 µM (HepG2) | [3] |
| Compound 5b | c-Met | IC₅₀: 7.95 | Not specified | IC₅₀: 3.56 µM (HepG2) | [3] |
Signaling Pathways
Understanding the signaling context of the primary targets is crucial for interpreting the biological effects of these inhibitors. The diagrams below illustrate the signaling pathways regulated by Cyclin-Dependent Kinases (CDKs) and the c-Met receptor tyrosine kinase.
CDK4/6 Signaling Pathway
c-Met Signaling Pathway
Experimental Protocols
The determination of target selectivity is a multi-step process involving both biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the assessment of this compound compounds.
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Workflow:
Radiometric Kinase Assay Workflow
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and varying concentrations of the test compound (e.g., a this compound derivative).[4][5]
-
Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-³³P]ATP.[4][6] The ATP concentration is typically kept at or near the Kₘ value for each specific kinase to ensure accurate determination of inhibitor potency.[4][7]
-
Incubation: The reaction is allowed to proceed for a set period, usually 20-60 minutes, at room temperature.[8]
-
Termination and Separation: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper).[5] The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP does not.
-
Washing: The filters are washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove all non-incorporated radioactivity.[5]
-
Quantification: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., MV4-11, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (typically 48-72 hours).
-
Cell Viability Staining:
-
For MTT assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is read at a specific wavelength.
-
For Sulforhodamine B (SRB) assay: Cells are fixed with trichloroacetic acid, washed, and then stained with SRB dye, which binds to total cellular protein. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. The GI₅₀ (concentration for 50% inhibition of cell proliferation) or IC₅₀ is then determined from the dose-response curve.[1]
These assays measure the ability of a test compound to displace a known ligand from the ATP-binding site of a kinase, providing a direct measure of binding affinity (K_d).[4]
Detailed Protocol:
-
Assay Principle: A large panel of kinases are individually expressed, often fused to a tag (e.g., a DNA tag).[9]
-
Competition: Each kinase is incubated with an immobilized ligand that binds to the ATP site, along with the test compound at various concentrations.[9]
-
Separation and Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified after a washing step to remove unbound kinase.[9] The quantification can be done using methods like quantitative PCR (qPCR) if a DNA tag is used.[9]
-
Data Analysis: A high signal indicates weak competition from the test compound, while a low signal indicates that the test compound has effectively displaced the kinase from the immobilized ligand. The data is used to calculate the dissociation constant (K_d) for the interaction between the compound and each kinase.
This guide provides a framework for assessing the target selectivity of novel this compound compounds. The presented data and protocols offer a starting point for researchers to compare new chemical entities against existing benchmarks and to design experiments that will rigorously evaluate their therapeutic potential. The diverse kinase targets of this compound class underscore its importance in the ongoing development of precision medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Independent validation of the reported biological activities of 4-(Pyridin-2-yl)thiazole
An Independent Validation and Comparative Analysis of the Biological Activities of 4-(Pyridin-2-yl)thiazole Derivatives
Introduction
The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an independent validation and comparative analysis of the reported biological activities of this compound derivatives, with a focus on their anticancer efficacy. Experimental data is presented to objectively compare their performance against alternative compounds, and detailed methodologies for key experiments are provided for reproducibility.
Reported Biological Activities
The primary biological activities reported for this compound derivatives are their anticancer and antimicrobial effects.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds have demonstrated potent activity, in some cases exceeding that of established chemotherapy agents.
A study on novel pyridine-thiazole hybrid molecules revealed that certain derivatives exhibit high antiproliferative activity.[5] For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed a very low IC50 value of 0.57 µM in HL-60 (human promyelocytic leukemia) cells, while showing significantly less toxicity in normal human cell lines (IC50 >50 µM), suggesting a degree of selectivity for cancer cells.[5] Another study synthesized a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives and found them to exhibit potent cytotoxicity against the A549 lung cancer cell line, with several compounds showing greater efficacy than the standard drug cisplatin.[6][7]
The pyridine-thiazole compounds 7 and 10 have also shown promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines with IC50 values in the range of 5.36–8.76 μM.[8]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | 0.57 | [5] |
| Pyridine-thiazole hybrid 23 | MCF-7 | 5.71 | [9] |
| Pyridine-thiazole compound 7 | MCF-7 | 5.36 - 8.76 | [8] |
| Pyridine-thiazole compound 10 | HepG2 | 5.36 - 8.76 | [8] |
| Hydrazonothiazole-based pyridine compounds (2a-2o) | A549 | More potent than Cisplatin (IC50: 12.65 µg/mL) | [6][7] |
| Pyridine-thiourea precursor 1a | HEp-2 | 7.5 | [10] |
| Pyridine-5-acetyl-thiazolidin-4-one hybrid 8a | HEp-2 | 5.9 | [10] |
| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid 13a | HepG2 | 9.5 | [10] |
| Enaminonitrile thiazole compound | HCT-116 | 15.87 ± 1.3 µg/ml | [4] |
| Thiazolo pyridine compound | HepG2 | 24.7 ± 9.5 μg/ml | [4] |
Antimicrobial Activity
Several novel 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles have been synthesized and screened for their antimicrobial activities against various strains of Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans.[11]
Comparison with Alternative Anticancer Agents
The efficacy of this compound derivatives has been compared to standard chemotherapeutic drugs in several studies.
Table 2: Comparison of Anticancer Activity with Standard Drugs
| Compound/Derivative | Cancer Cell Line | IC50 | Standard Drug | Standard Drug IC50 | Reference |
| Pyridine-thiazole hybrid 23 | MCF-7 | 5.71 µM | 5-Fluorouracil | 6.14 µM | [9] |
| Hydrazonothiazole-based pyridine compounds (2a-2o) | A549 | Lower than Cisplatin | Cisplatin | 12.65 µg/mL | [6][7] |
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound derivatives are attributed to several mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
One proposed mechanism involves the induction of genetic instability in tumor cells.[5] Pre-incubation of tumor cells with a PARP1 inhibitor was found to reduce the cytotoxic activity of certain pyridine-thiazole derivatives, suggesting an interaction with DNA repair pathways.[5]
Another study identified that a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer.[12] Mechanistic studies using flow cytometry have also demonstrated that some of these compounds induce apoptosis, with confirmed involvement of mitochondrial pathways and caspase-3 activation.[7] Furthermore, some hybrids have been identified as potent dual inhibitors of CDK2 and GSK3b kinases.[10]
Below are diagrams illustrating a general experimental workflow for assessing anticancer activity and a simplified representation of the MEK/ERK signaling pathway.
Caption: Workflow for anticancer drug screening.
Caption: Inhibition of the MEK/ERK pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard drug (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the IC50 concentration of the this compound derivative for 24 hours.
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Interpretation: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Conclusion
Independent studies have consistently reported the significant biological activities of this compound derivatives, particularly their potent anticancer effects against a range of cancer cell lines. The quantitative data presented demonstrates that these compounds can be more effective than some standard chemotherapeutic agents. The proposed mechanisms of action, including the induction of apoptosis and inhibition of critical signaling pathways like MEK/ERK, highlight their potential as targeted cancer therapies. The detailed experimental protocols provide a framework for the continued investigation and validation of this promising class of compounds in drug discovery and development.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thiazole-derivatives-in-medicinal-chemistry-recent-advancements-in-synthetic-strategies-structure-activity-relationship-and-pharmacological-outcomes - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. actascientific.com [actascientific.com]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Pyridin-2-yl)thiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Pyridin-2-yl)thiazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This compound is classified as a hazardous substance and requires careful management.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Flammability: May be flammable, though this can vary depending on the specific form (solid or in solution).
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound waste is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemically resistant apron. |
| Respiratory | Use in a well-ventilated area or with a certified fume hood. A respirator may be required for spill cleanup. |
Waste Segregation and Containerization: A Procedural Workflow
Proper segregation of chemical waste is the first and most critical step in the disposal process. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process. The following workflow outlines the decision-making process for segregating and containerizing this compound waste.
Caption: Decision workflow for the proper segregation and containerization of different forms of this compound waste.
Step-by-Step Disposal Procedures
Follow these detailed steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Identify and Segregate the Waste
At the point of generation, determine the type of this compound waste:
-
Unused or Expired Solid Compound: This is the pure, solid form of the chemical.
-
Contaminated Labware and Debris: This includes items such as gloves, weighing paper, and paper towels that have come into direct contact with the compound.
-
Liquid Solutions: These are solutions containing dissolved this compound.
-
Contaminated Sharps: This includes any needles, syringes, or glass pipettes that are contaminated with the compound.
Segregate these waste streams into separate, clearly marked containers to avoid incompatible mixtures.[1][2][3]
Step 2: Select the Appropriate Waste Container
Choose a container that is compatible with the chemical waste.[4][5][6]
-
For Solid Waste and Debris: Use a sturdy, sealable plastic container or a cardboard box with a plastic liner.[6]
-
For Liquid Waste: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene - HDPE - bottle). Ensure the container has a secure screw-top cap. Do not use metal containers for acidic or basic solutions.
-
For Sharps Waste: Use a designated, puncture-resistant sharps container.
Step 3: Label the Waste Container
As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.[7][8] The label must include the following information:[7][9][10]
-
The full chemical name: "this compound". Avoid using abbreviations.[7]
-
The approximate percentage of each component in the container if it is a mixture.[11]
-
The date the waste was first added to the container (accumulation start date).[8][10]
-
The name of the principal investigator and the laboratory location.[7]
-
The relevant hazard pictograms (e.g., toxic, irritant).[7]
Step 4: Store the Waste in a Satellite Accumulation Area (SAA)
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] The SAA should be:
-
At or near the point of waste generation.[5]
-
Under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation area.
Keep waste containers securely closed except when adding waste.[5][6]
Step 5: Arrange for Waste Pickup
Do not dispose of this compound down the drain or in the regular trash.[7][12] All waste containing this compound must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
-
Once a waste container is full, or before it has been in the SAA for the maximum allowed time (typically 9-12 months, check with your institution's EHS), submit a request for waste pickup.[5][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[6][7][13]
Emergency Procedures for Spills
In the event of a spill of this compound, take the following immediate actions:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate PPE as listed in the table above.
-
Contain the Spill: Use a chemical spill kit with an appropriate absorbent material to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 2. boomwaste.com [boomwaste.com]
- 3. gov.uk [gov.uk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 4-(Pyridin-2-yl)thiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-(Pyridin-2-yl)thiazole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling. The primary hazards are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour. |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Acute toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Skin irritation | Category 2 | H315: Causes skin irritation. |
| Eye irritation | Category 2A | H319: Causes serious eye irritation. |
Signal Word: Danger
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. All PPE should be inspected before use.
| Protection Type | Specification |
| Eye/Face Protection | Use chemical safety goggles and a face shield.[1] Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Wear a lab coat or other protective clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required when vapours or aerosols are generated. Use only in a well-ventilated area, preferably under a chemical fume hood. |
Safe Handling and Operational Protocol
Adherence to a strict handling protocol is essential to prevent accidents and exposure.
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood.
-
Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources.
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment. Employ non-sparking tools to prevent ignition.
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharges.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
3.2. Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in Section 2.
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: When transferring the liquid, do so slowly to avoid splashing and the generation of aerosols. Keep the container tightly closed when not in use.
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[2] Do not inhale the substance.
Storage and Disposal Plan
4.1. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Keep away from heat and all sources of ignition.
-
Store apart from incompatible materials such as strong oxidizing agents.
4.2. Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local environmental regulations.
-
Contaminated clothing and PPE should be disposed of as hazardous waste.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2] |
| In Case of Skin Contact | Take off contaminated clothing and shoes immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation persists, consult a physician.[4] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4] |
| If Inhaled | Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician. |
Physical and Chemical Properties
| Property | Value |
| Melting Point | -42 °C (-44 °F) |
| Boiling Point | 115 °C (239 °F) |
| Density | 0.978 g/cm³ at 25 °C (77 °F) |
| Partition Coefficient (n-octanol/water) | log Pow: ca. 0.64 at 20 °C (68 °F) |
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
